Table 1: Solanidine Profile and Occurrence in Solanaceae
| Aspect | Description |
|---|---|
| Chemical Nature | Poisonous steroidal alkaloid (aglycone) [1] |
| IUPAC Name | Solanid-5-en-3β-ol [1] |
| Molecular Formula | C₂₇H₄₃NO [1] |
| Molar Mass | 397.647 g·mol⁻¹ [1] |
| Primary Plant Source | Potato (Solanum tuberosum) [1] |
| Common Glycoalkaloid Forms | α-Solanine, α-Chaconine (hydrolyze to release this compound) [1] |
| Other Occurrences | Tomato, Eggplant, Solanum americanum, Solanum dulcamara [1] |
In plants, this compound is primarily found as part of glycoalkaloid molecules like α-solanine and α-chaconine [1]. Upon human consumption, the sugar moieties of these glycoalkaloids are hydrolyzed in the body, releasing the this compound aglycone [1]. It can be stored in the body for prolonged periods and has been investigated as a biomarker for cytochrome P450 CYP2D6 enzyme activity, which is relevant for drug metabolism studies [1].
The complete biosynthetic pathway of this compound-derived glycoalkaloids in potatoes was recently fully elucidated. The pathway diverges from the common spirosolane pathway via a key dioxygenase, and is completed by two newly discovered reductases.
This compound glycoalkaloid biosynthesis pathway. DPS, RPG1, and RPG2 are key enzymes [2] [3].
The biosynthesis of this compound-type compounds begins from cholesterol and shares early steps with spirosolane-type alkaloids (common to tomatoes and potatoes) involving cytochrome P450s, a dioxygenase (16DOX/GAME11), and an aminotransferase [3]. The pathway then diverges due to a key enzyme:
Recent research has identified the final steps completing the biosynthesis:
1. Identifying DPS Function [3]
2. Elucidating Final Steps with RPG1 and RPG2 [2]
Understanding this compound biosynthesis opens several avenues for application:
| Biosynthetic Stage | Key Enzyme / Reaction | Brief Description of Function |
|---|---|---|
| Early Common Steps | Multiple Cytochrome P450s (PGA1/GAME8, PGA2/GAME6, PGA3/GAME4) [1] | Catalyze hydroxylation at C-22 and C-26, and oxygenation at C-26 of the cholesterol backbone [1]. |
| 2-Oxoglutarate-Dependent Dioxygenase (16DOX/GAME11) [2] [1] | Performs C-16α-hydroxylation [2] [1]. | |
| Aminotransferase (PGA4/GAME12) [1] | Responsible for transamination at C-26, introducing nitrogen to form the spirosolane intermediate, tomatidenol [1]. | |
| Key Branch Point: Spirosolane to Solanidane | Dioxygenase for Potato Solanidane synthesis (DPS) [2] [3] | Catalyzes a ring-rearrangement via C-16 hydroxylation, converting the spirosolane skeleton (e.g., from α-solamarine) to the solanidane skeleton, forming a zwitterionic intermediate (zwittersolanine/zwitterchaconine) [2] [1]. |
| Final Reduction Steps | Reductase for Potato Glycoalkaloid (RPG1) [1] | Converts zwittersolanine to 16-iminiumsolanine [1]. |
| Reductase for Potato Glycoalkaloid (RPG2) [1] | Further reduces 16-iminiumsolanine to form the final aglycone, solanidine [1]. RPG2 can also initiate the reduction via an alternative minor route [1]. | |
| Glycosylation | UDP-Glucose:this compound Galactosyltransferase (SGT1) [4] | Adds a galactose to this compound to form γ-solanine [4]. |
| UDP-Glucose:this compound Glucosyltransferase (SGT2) [4] | Adds a glucose to this compound to form γ-chaconine [4]. | |
| Glycosterol Rhamnosyltransferase (SGT3) [4] | Catalyzes the addition of rhamnose sugars to complete the tri-saccharide chains of α-solanine and α-chaconine [4]. |
The following diagram illustrates the logical sequence and key branch points in this pathway.
Overview of the this compound biosynthesis pathway, highlighting the key branch point at DPS and the final reductive steps.
The discovery of this pathway relied on several advanced experimental techniques. Here are the methodologies used in the key studies cited.
| Experimental Goal | Methodology Description | Key Insight from Experiment |
|---|
| Elucidating the DPS Function [2] | Gene Silencing (RNAi): Created DPS-silenced potato plants. Feeding Experiments: Administered spirosolane precursors (e.g., α-solamarine) to SGA-deficient hairy roots. Inhibitor Studies: Used a DOX inhibitor (prohexadione) during feeding assays. | DPS-silenced plants accumulated spirosolanes (α-solamarine) instead of solanidanes (α-solanine). The inhibitor blocked the conversion, confirming a DOX was required [2]. | | Discovering the Final Reductive Steps (RPG1/RPG2) [1] | Gene Co-expression Analysis: Identified RPG1/RPG2 as genes co-expressed with known SGA pathway genes. Gene Knockout (CRISPR): Generated double-knockout potato hairy roots for RPG1 and RPG2. In vitro Enzyme Assay: Expressed recombinant RPG1/RPG2 proteins and tested their activity on pathway intermediates. | Double-knockout roots accumulated zwitterionic intermediates and produced no α-solanine. In vitro assays confirmed the sequential reduction steps catalyzed by RPG1 and RPG2 [1]. | | Tracing Biosynthetic Origins [5] | Isotopic Labeling (¹³CO₂ Pulse-Chase): Fed potato plants ¹³CO₂ and tracked the label over time. NMR & HRMS Analysis: Used Nuclear Magnetic Resonance and High-Resolution Mass Spectrometry to analyze labeled products. | Confirmed the mevalonate pathway as the source for isoprenoid precursors and provided evidence for non-stereoselective hydroxylation in the side chain [5]. |
This compound itself is the aglycone (non-sugar) base for the most abundant steroidal glycoalkaloids (SGAs) in potato.
| Glycoalkaloid | Aglycone | Glycosidic Unit (Sugar Chain) | Relative Abundance in Potato |
|---|---|---|---|
| α-Solanine [6] [7] | This compound | Solatriose (Galactose - Glucose - Rhamnose) [6] [7] | Comprises 30-50% of total SGAs; ratio of α-chaconine to α-solanine is typically between 1:2 and 1:7 [6]. |
| α-Chaconine [6] [7] | This compound | Chacotriose (Glucose - Rhamnose - Rhamnose) [6] [7] | Comprises 50-70% of total SGAs; generally the more abundant and biologically active of the two [6]. |
Understanding this pathway has significant applications:
The this compound biosynthesis pathway is a vivid example of how evolutionary divergence in enzyme function (like DPS) leads to chemical diversity in plants. The recent discovery of RPG1 and RPG2 has filled the last major knowledge gap in this pathway.
| Aspect | Key Quantitative Data | Source |
|---|---|---|
| Toxic Dose (Glycoalkaloids) | 2-5 mg/kg body weight can cause toxic symptoms. 3-6 mg/kg body weight can be fatal. [1] | Wikipedia |
| Clinical Poisoning Dose | In adults, 200-400 mg of total glycoalkaloids can cause symptoms. For children, 20-40 mg is sufficient. A dose of 600 mg is considered lethal. [2] | JEBMS |
| Safe Levels in Potatoes | Commercial potatoes typically contain <0.2 mg/g of glycoalkaloids. Potatoes that have greened can contain ≥1 mg/g. [2] | JEBMS |
| Average Daily Intake | The average potato has 0.075 mg solanine/g. Based on average U.S. consumption (167 g/person/day), this equals ~0.18 mg/kg of body weight. [1] | Wikipedia |
| CYP2D6 Metabolite Ratios | In patients on tamoxifen, 4-OH-solanidine/solanidine ratio < 2.1 and SSDA/solanidine ratio < 0.8 predicted low active metabolite levels. [3] | Clin Pharmacol Ther. 2024 |
The toxicity of solanidine (as part of potato glycoalkaloids) is complex and not fully understood, but several key mechanisms have been identified through research. The overall toxicity mechanism can be visualized in the following pathway diagram.
Overview of this compound toxicity mechanisms involving mitochondrial, cell membrane, and neurological pathways.
Cell Membrane Disruption: this compound's parent glycoalkaloids, α-solanine and α-chaconine, are potent cytotoxins that rapidly induce cell lysis [2]. They have a strong detergent-like effect on cell membranes, disrupting their integrity. This action is particularly irritating to the mucosal lining of the gastrointestinal tract, leading to symptoms like nausea, vomiting, abdominal cramps, and diarrhea [1] [2].
Mitochondrial Toxicity and Apoptosis: One proposed mechanism suggests that solanine (which releases this compound) interacts with mitochondrial membranes. Exposure facilitates the opening of mitochondrial potassium channels, increasing their membrane potential [1] [2]. This leads to the transport of Ca²⁺ from the mitochondria into the cytoplasm. The rapid and sustained increase in cytoplasmic Ca²⁺ concentration is an early trigger for programmed cell death, or apoptosis [2].
Cholinesterase Inhibition: Solanum glycoalkaloids have been shown to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase in the central nervous system [2] [4]. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, which can result in the neurological symptoms observed in poisoning, such as delirium, hallucinations, and paralysis [1] [4].
Sodium Transport Interference: Potato glycoalkaloids can also affect the active transport of sodium across cell membranes [1]. This disruption of ion balance can contribute to overall cellular dysfunction and the spectrum of toxic symptoms.
For researchers, understanding the methods used to study this compound is crucial. The following table outlines key experimental approaches cited in the literature.
| Experimental Goal | Detailed Methodology | Source |
|---|---|---|
| Identify Biosynthetic Enzymes | 1. Gene Identification: Co-expression analysis of potato transcriptome data to find genes correlated with known SGA biosynthetic genes. 2. Functional Validation: Knockout of candidate genes (RPG1 & RPG2) in potato hairy roots via CRISPR/Cas9 and analysis of metabolite accumulation (e.g., loss of α-solanine, buildup of zwittersolanine). 3. In Vitro Assay: Heterologous expression of enzymes in E. coli, purification, and incubation with substrates (e.g., zwittersolanine). 4. Structural Determination: Reaction products are isolated and their structures elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. [5] | Natl. Lib. of Med. |
| Study Metabolic Pathways in Humans | 1. Cohort Study: Use a retrospective cohort of patients (e.g., 1,032 breast cancer patients on tamoxifen). 2. Sample Analysis: Collect plasma samples and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify this compound and its metabolites (e.g., 4-OH-solanidine, SSDA). 3. Correlation with Pharmacogenomics: Correlate metabolite ratios with patient CYP2D6 genotype and activity, as well as with the metabolism of other drugs like tamoxifen. [3] | Clin Pharmacol Ther. 2024 |
| Assess Cytotoxicity & Membrane Lysis | In vitro experiments expose cell lines to α-solanine and α-chaconine, both individually and in combination, to observe the rate of cell lysis. The synergistic effect of the two compounds is a key focus. [2] | JEBMS |
This compound's role extends beyond classic food poisoning, with emerging implications in pharmacology and drug development.
Pharmacogenomics and Drug-Diet Interactions: Recent research has identified this compound as a diet-derived biomarker for the activity of the metabolic enzyme CYP2D6 [3]. The ratios of this compound metabolites (4-OH-solanidine and SSDA) to the parent compound are highly correlated with CYP2D6 activity. This is clinically significant for drugs activated by CYP2D6, such as tamoxifen, used in breast cancer treatment. These ratios can help predict patient-specific drug efficacy and manage drug-diet interactions [3].
Biosynthesis and Crop Engineering: A complete understanding of the this compound biosynthetic pathway opens avenues for genetic engineering. By targeting key genes, such as the recently discovered reductases RPG1 and RPG2, it is possible to develop potato varieties with reduced glycoalkaloid content for enhanced food safety, or conversely, with elevated levels in leaves for improved pest and disease resistance [5].
Hydrolysis is a key process for obtaining the aglycone solanidine from potato glycoalkaloids like α-solanine and α-chaconine. This can be achieved through chemical (acid) or enzymatic methods [1] [2].
Hydrolysis removes sugar chains from glycoalkaloids to yield this compound.
Here is a summary of the specific protocols and performance data for chemical and enzymatic hydrolysis.
Table 1: Chemical (Acid) Hydrolysis Protocol
| Aspect | Details |
|---|---|
| Principle | Acid-catalyzed cleavage of glycosidic bonds under elevated temperature [2]. |
| Optimal System | Liquid-liquid system: 2% (w/v) HCl in 50% (v/v) methanolic extract as the aqueous phase; chloroform as the organic phase [2]. |
| Typical Yield | Up to 1.46 g of this compound per 100 g of dried potato sprouts [2]. |
| Key Steps | 1. Prepare a methanolic extract of glycoalkaloids from dried, milled plant material. 2. Mix with acid and organic solvent in a reflux condenser. 3. Hydrolyze and extract this compound into the organic phase in a single step. 4. Recover this compound from the organic phase [2]. | | Advantages | Single-step hydrolysis and extraction; high yield; well-established [2]. | | Disadvantages | Requires strong acids and high temperatures; generates chemical waste; less selective [1]. |
Table 2: Enzymatic Hydrolysis Protocol
| Aspect | Details | | :--- | :--- | | Principle | Stepwise removal of sugar moieties using specific microbial glycosidase enzymes [1]. | | Key Enzymes | α-Rhamnosidase (RhaA), β-Glucosidase (GluA), and β-Galactosidase (GalA) from Glutamicibacter halophytocola S2. These enzymes are multifunctional [1]. | | Degradation Pathways |
The table below summarizes key pharmacokinetic parameters of solanidine in humans from a foundational study [1].
| Parameter | Findings |
|---|---|
| Administration | Intravenous injection of [³H]-solanidine |
| Plasma Half-Lives | • Initial phase: 2-5 min • Second phase: 120-300 min • Terminal phase: 70-105 hours (approx. 3-4.5 days) | | Distribution | Erythrocyte concentration 2-5 times greater than plasma | | Cumulative Excretion | • At 24 hours: 1-4% in urine, 1-3% in faeces • Subsequent week: ~2% of dose excreted per day combined | | Post-Mortem Detection | Identified in human liver tissue (identity confirmed by mass spectroscopy) |
The following methodologies outline how key data on this compound kinetics and its use as a biomarker were obtained.
This study provided the core data on the long-term retention of this compound in humans.
This more recent study detailed the protocol for using this compound to measure metabolic enzyme activity.
Research confirms that this compound is a sensitive and specific dietary biomarker for CYP2D6 enzyme activity [2] [3]. The metabolic pathway is primarily mediated by CYP2D6, with a minor contribution from CYP3A4/5 [2]. The following diagram illustrates the experimental workflow for using this compound to phenotype CYP2D6 activity.
Experimental workflow for CYP2D6 phenotyping using this compound.
The prolonged storage of this compound has several important implications for research and clinical practice [1] [2] [3].
Solanidine is the aglycone (non-sugar) moiety of glycoalkaloids like α-solanine and α-chaconine, found in plants of the Solanaceae family (e.g., potatoes, tomatoes) [1] [2]. These compounds are known to inhibit two key enzymes:
The inhibition is reversible and thought to involve interactions with the enzymes' active sites. Research suggests that the aspartate at position 70 (Asp70) in human BuChE is crucial for binding these inhibitors [6] [4].
The table below summarizes the inhibitory potency of key solanaceous glycoalkaloids.
| Compound | Target Enzymes | Reported Inhibition Constant (Kᵢ) / I₅₀ | Notes |
|---|---|---|---|
| α-Chaconine | AChE & BuChE [1] | Kᵢ = 0.42 µM (for hBuChE) [7] | ≈10x more toxic than α-solanine [1] |
| α-Solanine | AChE & BuChE [1] | Kᵢ = 1.10 µM (for hBuChE) [7] | Major potato glycoalkaloid [1] |
| This compound | AChE & BuChE [2] [4] | I₅₀ ~ 30-100 nM (in vitro BuChE assay) [5] | Aglycone core; potency influenced by sugar side chains [1] [6] |
This cholinesterase inhibition increases acetylcholine availability at synapses, leading to cholinergic overstimulation. In the peripheral nervous system, this primarily causes neuromuscular effects [1] [4].
The primary neurological consequence is the exacerbation or prolongation of neuromuscular blockade.
The following diagram illustrates how these glycoalkaloids interfere with normal neuromuscular signaling.
Cholinesterase inhibition by glycoalkaloids leads to acetylcholine accumulation and disrupted neuromuscular function.
Key experimental approaches for studying these interactions include in vitro cholinesterase activity assays and in vivo animal models to quantify inhibition and observe physiological effects.
This colorimetric method measures enzyme activity by tracking the hydrolysis of a substrate [5] [7].
Key Protocol Steps:
Animal models, typically anesthetized rabbits, demonstrate functional physiological impact [5].
Key Protocol Steps:
When evaluating this compound and related compounds, researchers should consider these key aspects:
The table below summarizes the key toxicity findings from available studies. It is important to note that solanidine is the aglycone (non-sugar) moiety of glycoalkaloids like α-solanine and α-chaconine, and these compounds often act synergistically [1] [2].
| Compound / Study Focus | Study Type & Model | Key Findings on Toxicity | Proposed Mechanisms |
|---|---|---|---|
| This compound (from food) | Observation in humans [3] | Stored in the human body for prolonged periods; potential for release during metabolic stress. | Neuromuscular effects via cholinesterase inhibition [3]. |
| α-Solanine & α-Chaconine (Mixture) | 28-day repeat dose (Syrian Golden Hamsters) [1] [4] | Target Organs: GI tract (fluid-filled stomach/small intestine). Synergistic Toxicity: A mixture with a higher ratio of α-chaconine was less toxic. | Disruption of cell membrane integrity; inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity [1]. | | α-Solanine | Acute & Chronic (28-day) (BALB/c mice) [5] | Acute (24h): No significant hematological/chemical changes. Chronic (7 days): ↑RBC count, ↓Alkaline Phosphatase, ↑Blood sodium, glucose, and creatinine at 40 mg/kg. | Not specified in the study, but general glycoalkaloid mechanisms apply [5]. | | α-Solanine | In vitro (Human cancer cell lines) [6] | Induces anti-proliferative activity and cell death (IC~50~ ~10 µM). | 1. Induction of ROS-mediated autophagy. 2. Activation of Endoplasmic Reticulum stress. 3. Inhibition of the Akt/mTOR signaling pathway [6]. | | α-Solanine | In vitro & In vivo (Prostate cancer models) [7] | Inhibits cancer cell growth and induces apoptosis. | 1. Suppression of cell cycle proteins (Cyclin D1, CDK2, etc.). 2. Generation of Reactive Oxygen Species (ROS). 3. Activation of the P38 MAPK signaling pathway [7]. |
The toxicity, as well as the observed anti-cancer activity, of this compound's parent glycoalkaloids operates through several interconnected molecular pathways. The following diagrams illustrate two key mechanisms identified in the research.
1. Mechanisms of α-Solanine-Induced Cell Death This diagram synthesizes findings from multiple studies [6] [7] to show how α-Solanine triggers autophagy and apoptosis in cells.
Two primary cell death pathways, autophagy and apoptosis, can be triggered simultaneously by α-Solanine.
2. Systemic Toxicity Pathways This diagram outlines the established mechanisms for systemic toxicity, particularly relevant to acute poisoning from consuming high-glycoalkaloid potatoes [1] [8] [2].
Systemic toxicity arises from this compound's disruption of cell membranes and nervous system function.
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies from the cited studies.
1. 28-Day Repeat Dose Toxicity Study [1]
2. Acute and Chronic Toxicity Study of α-Solanine in Mice [5]
3. Network Pharmacology and In Vitro Validation for Glioma [9]
The current research reveals several areas that require further investigation:
The cytochrome P450 2D6 (CYP2D6) enzyme metabolizes approximately 25% of all clinically used drugs, including many antidepressants, antipsychotics, and cardiovascular agents [1] [2]. Its activity varies significantly between individuals, primarily due to a highly polymorphic gene. This variability is categorized into metabolizer phenotypes: Poor (PM), Intermediate (IM), Normal (NM), and Ultrarapid (UM) [2] [3].
The following diagram illustrates the workflow for using this biomarker to guide personalized prescribing.
Figure 1: A workflow diagram for using this compound-derived CYP2D6 phenotyping in clinical research. LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.
Extensive research has validated the performance of this compound metabolite ratios in identifying different CYP2D6 metabolizer phenotypes.
Table 1: Key Findings from this compound Biomarker Studies
| Study Population | Key Metric | Poor Metabolizers (PM) | Intermediate Metabolizers (IM) | Normal Metabolizers (NM) | Ultrarapid Metabolizers (UM) |
|---|---|---|---|---|---|
| 839 Patients [3] | M414/Solanidine MR | PPV & NPV: 100% [3] | - | - | - |
| 356 Volunteers [2] | Plasma this compound Concentration | 1887% higher than NM [2] | 74% higher than NM [2] | Reference | 35% lower than NM [2] |
| 88 Geriatric Patients [1] | SSDA/Solanidine MR | Clearly detected PM [1] | - | Correlated with AS [1] | - |
Abbreviations: MR (Metabolic Ratio), PPV (Positive Predictive Value), NPV (Negative Predictive Value), AS (Activity Score).
Table 2: Impact of Concomitant Medication on CYP2D6 Activity
| Factor | Effect on Enzyme Activity | Study Details |
|---|---|---|
| Each additional CYP2D6 substrate/inhibitor [1] | Lowered expected Activity Score by 0.53 points | Adjusted for age, sex, and comorbidities in geriatric patients [1]. |
| Potent CYP2D6 inhibitor (Paroxetine) [2] | Inhibited this compound metabolism by 95% in vitro [2]. | - |
This protocol outlines the core method for measuring this compound and its metabolites in patient plasma or serum [1] [2] [3].
Sample Collection & Preparation:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
Data Analysis:
Genotyping provides the baseline against which phenoconversion is measured [1] [2].
The relationship between genotype, phenotype, and phenoconversion is summarized below.
Figure 2: The relationship between CYP2D6 genotype, measured phenotype, and the phenomenon of phenoconversion. MR: Metabolic Ratio.
This compound is a nitrogen-containing steroidal alkaloid found in potatoes and other plants from the Solanaceae family that has emerged as a valuable dietary biomarker for assessing cytochrome P450 2D6 (CYP2D6) enzyme activity. Unlike traditional phenotyping approaches that require administration of probe drugs, this compound and its metabolites enable minimally invasive phenotyping through measurement of naturally occurring compounds in biological fluids. This approach is particularly valuable for vulnerable populations where drug administration is problematic, including geriatric patients, children, and multimedicated individuals experiencing polypharmacy.
The primary metabolites of interest include 3,4-seco-solanidine-3,4-dioic acid (SSDA) and 4-OH-solanidine, which are formed predominantly via CYP2D6-mediated metabolism. Research has demonstrated that the metabolic ratios of these metabolites to the parent this compound strongly correlate with CYP2D6 activity as determined by both genotyping and phenotyping with conventional probe drugs like dextromethorphan. The structural identification of SSDA was confirmed through extensive purification from human urine and characterization using 2D NMR techniques, including HMBC, COSY, TOCSY, and HSQC-TOCSY, revealing a this compound backbone that had undergone C-C bond scission to yield a dioic acid derivative [1]. The application of this compound-based phenotyping has proven particularly valuable for detecting phenoconversion—a clinically important genotype-phenotype mismatch often caused by drug interactions or comorbidities [2].
Optimal separation of this compound and its metabolites requires careful optimization of chromatographic parameters to achieve adequate resolution from matrix components while maintaining acceptable peak shape and analysis time. Based on published methods, the following conditions have been successfully employed:
The addition of volatile modifiers such as formic acid (0.1%) or diethylamine (0.03%) has been shown to improve peak shape for these alkaloid compounds by suppressing secondary interactions with residual silanol groups on the stationary phase [4]. The specific gradient profile may require optimization based on the particular instrument and column configuration used.
Detection and quantification of this compound and metabolites typically employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for optimal sensitivity and specificity. Key mass spectrometry parameters include:
Table 1: Mass Spectrometry Parameters for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) | Ionization Mode |
|---|---|---|---|---|---|
| This compound | 398.3 [M+H]⁺ | 98.1, 272.2, 254.2 | 120-140 | 25-40 | ESI⁺ |
| SSDA | 444.3 [M+H]⁺ | 98.1, 370.3, 206.2 | 120-140 | 20-35 | ESI⁺ |
| 4-OH-solanidine | 414.3 [M+H]⁺ | 98.1, 396.3, 272.2 | 120-140 | 20-35 | ESI⁺ |
| Internal Standard | Variable | Variable | Optimized | Optimized | ESI⁺ |
Additional parameters include: Drying gas temperature: 300-350°C, Drying gas flow: 8-12 L/min, Nebulizer pressure: 30-45 psi, Sheath gas temperature: 250-350°C, Sheath gas flow: 10-12 L/min, and Capillary voltage: 3000-4000 V (positive mode) [3]. The specific quantifier and qualifier transitions should be optimized using authentic standards when available, with particular attention to the 98.1 m/z fragment common to this compound-related compounds, which corresponds to a characteristic C₆H₁₂N⁺ fragment from the nitrogen-containing ring system [1].
For the analysis of this compound and metabolites in blood or plasma samples, a protein precipitation approach followed by solid-phase extraction provides excellent recovery and minimal matrix effects:
This method has been successfully applied in clinical studies involving geriatric patients, demonstrating robust performance with median patient ages of 83 years and high levels of polypharmacy (median of 15 medications) [2]. For additional clean-up, the reconstituted extract can be passed through a 0.2 μm PTFE membrane filter prior to LC-MS/MS analysis [3].
Urine analysis requires specific consideration for the higher concentration of potentially interfering compounds and typically employs solid-phase extraction:
The extensive purification protocol described by [1] successfully isolated 96 μg of SSDA from 40 liters of urine through a combination of C18 flash chromatography, cation exchange, and preparative HPLC, confirming the utility of these extraction principles.
The enzymatic activity of CYP2D6 can be determined by calculating specific metabolic ratios (MR) that reflect the conversion of this compound to its primary metabolites:
These ratios demonstrate a highly significant correlation (P < 0.001) with genotype-derived activity scores and can clearly distinguish poor metabolizers from other phenotypes [2]. The SSDA/solanidine ratio has shown particularly strong discrimination power, with areas under the receiver operating characteristic curve demonstrating equal or better performance for identifying poor metabolizers compared to other metabolic ratios or this compound alone [5].
After calculating the metabolic ratios, phenotype assignment follows population-specific thresholds:
Table 2: Phenotype Assignment Based on this compound Metabolic Ratios
| Phenotype | SSDA/Solanidine Ratio | 4-OH-solanidine/Solanidine Ratio | CYP2D6 Activity Score Equivalent |
|---|---|---|---|
| Poor Metabolizer (PM) | Very low or undetectable | Very low or undetectable | 0 |
| Intermediate Metabolizer (IM) | Reduced (74% higher than NM) | Reduced | 0.25 - 1.0 |
| Normal Metabolizer (NM) | Reference range | Reference range | 1.25 - 2.25 |
| Ultrarapid Metabolizer (UM) | Elevated (35% lower this compound) | Elevated | > 2.25 |
Note that the absolute ratio values will vary between laboratories and populations, requiring establishment of population-specific thresholds based on local validation studies. The this compound-based approach has been specifically validated in a geriatric cohort with a median age of 83 years, where it effectively detected phenoconversion caused by polypharmacy [2].
Comprehensive method validation should follow regulatory guidelines for bioanalytical method validation and include the following parameters:
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Recommended Protocol |
|---|---|---|
| Linearity | R² > 0.995 | Minimum of 6 non-zero standards covering expected range |
| Accuracy | 85-115% of nominal values | QC samples at LLOQ, low, medium, high concentrations |
| Precision | CV ≤ 15% (≤20% at LLOQ) | Intra-day (n=6) and inter-day (n=3 days) |
| Lower Limit of Quantification | Signal-to-noise ≥ 10 | Determined for each analyte in each matrix |
| Recovery | Consistent and reproducible | Comparison of extracted vs post-extraction spiked samples |
| Matrix Effects | CV ≤ 15% for IS-normalized MF | Post-column infusion experiments |
| Stability | Within ±15% of nominal | Bench-top, processed, freeze-thaw, long-term |
The recovery of this compound and related compounds using SPE methods typically ranges from 82% to 106%, demonstrating excellent extraction efficiency [3]. Method validation should specifically address potential matrix effects given the complex biological matrices and relatively low concentration levels expected for these dietary biomarkers.
For clinical studies investigating phenoconversion, statistical approaches should include:
In a study of geriatric patients, each additional CYP2D6 substrate/inhibitor significantly lowered the expected activity score by 0.53 points in patients encoding functional CYP2D6 variants (95% confidence interval 0.85-0.21), demonstrating the method's sensitivity to detect phenoconversion [2].
The following diagram illustrates the complete experimental workflow for this compound-based CYP2D6 phenotyping, from sample collection to data interpretation:
The this compound-based CYP2D6 phenotyping approach offers a minimally invasive alternative to conventional probe drugs and has been clinically validated in challenging patient populations. By implementing these detailed protocols, researchers and clinical laboratories can reliably assess CYP2D6 activity and detect clinically significant phenoconversion events that may impact drug safety and efficacy.
Solanidine is a poisonous steroidal alkaloid found in plants of the Solanaceae family, such as potato and Solanum americanum [1]. It serves as the aglycone (non-sugar) portion of glycoalkaloids like α-solanine and α-chaconine, which are hydrolyzed in the body to release this compound [1].
The strategic importance of this compound lies in its role as a versatile precursor for the synthesis of valuable steroid compounds. Its rigid steroidal skeleton with an integrated nitrogen atom makes it an ideal starting material for chemical transformation into pharmacologically active steroids [1].
The following protocol describes the electrochemical oxidation of 3β-acetoxy-solanidine to iminium salts, adapted from established procedures [1].
Solution Preparation: Dissolve 3β-acetoxy-solanidine (1.0 g, ~2.1 mmol) in a mixture of acetonitrile and dichloromethane (1:1 v/v, 100 mL total) in the electrochemical cell. Add pyridine (1.5 equiv, ~3.2 mmol) as a base.
System Setup: Assemble the electrochemical cell with working, counter, and reference electrodes. Purge the solution with inert gas (N₂ or Ar) for 15 minutes to remove oxygen.
Electrolysis: Apply a constant current or controlled potential to the system.
Reaction Work-up: After complete conversion (typically 2-4 hours), evaporate solvents under reduced pressure.
Product Isolation: Dissolve the residue in minimal DCM and purify by flash chromatography (silica gel, DCM/methanol gradient) to obtain the iminium salt products.
Isomerization (Optional): To convert iminium salts to enamines, dissolve in appropriate solvent and stir with a mild base (e.g., triethylamine) at room temperature.
The electrochemical oxidation proceeds through the following pathway:
For laboratories without specialized electrochemical equipment, a chemical oxidation method using mercury(II) acetate provides comparable results [1]:
Successful conversion can be verified through these analytical techniques:
| Technique | Expected Results |
|---|---|
| TLC | Distinct spot with higher polarity than starting material |
| NMR | Characteristic iminium carbon signal at δ 170-180 ppm |
| Mass Spec | Molecular ion consistent with iminium structure |
| HPLC | Single peak indicating pure product |
The synthesized iminium salts and enamines serve as key intermediates for further transformations:
The enamine product can be further processed to 16-DPA, a valuable steroid synthesis intermediate [1]:
This 16-DPA serves as a common intermediate in industrial synthesis of progesterone and cortisone derivatives [1].
A this compound metabolite, 3,4-seco-solanidine-3,4-dioic acid (SSDA), has been identified as a potential biomarker for CYP2D6 enzyme activity assessment [2]. This is particularly valuable for:
| Challenge | Solution |
|---|---|
| Low Conversion | Ensure solvent dryness; use freshly distilled base; optimize current density |
| Mixed Products | Adjust solvent system (DCM vs acetone); modify pyridine concentration |
| Product Stability | Store under inert atmosphere at low temperature; use promptly |
| Purification Issues | Employ gradient chromatography; consider alternative solvent systems |
The electrochemical oxidation of this compound to iminium salts represents a efficient methodology for transforming natural products into valuable synthetic intermediates. This protocol enables access to key steroid precursors with applications in pharmaceutical synthesis and metabolic phenotyping. The provided detailed procedures should enable researchers to implement this transformation reliably in drug discovery and development workflows.
16-Dehydropregnenolone acetate (16-DPA) represents a crucial intermediate in the industrial synthesis of numerous bioactive steroids, playing a role analogous to 7-ACA in cephalosporin and 6-APA in penicillin production. This compound serves as a versatile synthon for the semisynthetic production of a wide array of therapeutic steroids, including corticosteroids, progestogens, and other hormonally active compounds. Despite its industrial importance, 16-DPA is not easily synthesized from simple starting materials, making the development of efficient synthetic routes from naturally occurring precursors an area of significant research interest. The conversion of solanidine to 16-DPA is particularly valuable as it provides a method to transform this potentially toxic alkaloid from potato cultivation waste into a high-value pharmaceutical intermediate, contributing to both economic and sustainability objectives in drug manufacturing.
The significance of this synthetic pathway extends beyond mere chemical conversion; it represents a strategic approach to valorizing agricultural byproducts. This compound, a steroidal alkaloid found abundantly in potato greens and other Solanum species, has limited direct applications and is primarily known for its potential toxicity. Its transformation into 16-DPA effectively converts an antinutritional compound into a valuable pharmaceutical building block, creating a sustainable sourcing strategy for steroid production that reduces dependence on single-source plant metabolites. This protocol details the optimized procedures for this conversion, providing researchers and industrial scientists with reproducible methods for obtaining high-quality 16-DPA suitable for subsequent synthetic manipulations toward active pharmaceutical ingredients.
This compound (C₂₇H₄₃NO) is a nitrogen-containing steroidal alkaloid that serves as the aglycone for various glycoalkaloids found in Solanum species, including potatoes. Its structure is based on the solanidane skeleton, characterized by a rigid pentacyclic framework incorporating an nitrogen atom. Unlike true alkaloids derived from amino acids, this compound is classified as a pseudoalkaloid because it originates from cholesterol rather than amino acid precursors. [1] The introduction of nitrogen into the cholesterol backbone occurs through a late-stage transamination reaction catalyzed by specialized enzymes such as GAME12, a γ-aminobutyric acid transaminase (GABA-T)-like protein that has evolved specifically for steroidal alkaloid biosynthesis in Solanum species. [1]
Table 1: Properties of this compound
| Property | Description |
|---|---|
| Chemical Formula | C₂₇H₄₃NO |
| Molecular Weight | 397.64 g/mol |
| Structure Type | Solanidane alkaloid |
| Nitrogen Content | Basic nitrogen atom |
| Natural Source | Potato greens, Solanum species |
| Biosynthetic Origin | Cholesterol via transamination |
16-Dehydropregnenolone acetate (C₂₃H₃₂O₃) is a pregnane derivative characterized by a double bond between C-5 and C-16, a ketone at C-20, and an acetoxy group at C-3. This combination of functional groups makes 16-DPA exceptionally versatile for chemical modifications at multiple positions, enabling diverse synthetic pathways to various steroid hormones. The compound typically presents as a white crystalline powder with a sharp melting point between 171-172°C (340-342°F), providing a useful criterion for preliminary assessment of purity. [2]
Table 2: Properties of 16-Dehydropregnenolone Acetate (16-DPA)
| Property | Description |
|---|---|
| Chemical Formula | C₂₃H₃₂O₃ |
| Molecular Weight | 356.506 g/mol |
| IUPAC Name | 20-Oxopregna-5,16-dien-3β-yl acetate |
| Appearance | White crystalline powder |
| Melting Point | 171-172°C (340-342°F; 444-445 K) |
| Key Features | Δ⁵,¹⁶ diene system, 3β-acetate, 20-ketone |
The conversion of this compound to 16-DPA presents several significant chemical challenges that must be addressed through careful optimization of reaction conditions. The principal objectives involve nitrogen excision from the this compound framework while concurrently introducing the characteristic Δ¹⁶ double bond and preserving the Δ⁵-3β-acetoxy functionality essential for further synthetic applications. This transformation requires a meticulous sequence of oxidation and rearrangement steps that must be carefully controlled to prevent over-oxidation or decomposition of the sensitive steroidal framework. The following diagram illustrates the key structural changes required in this conversion:
The synthetic route from this compound to 16-DPA represents a modern adaptation of the classical Marker degradation, originally developed in the late 1930s for converting diosgenin into steroid intermediates. [2] While the original process focused on diosgenin from Mexican yams, contemporary research has demonstrated the feasibility of utilizing this compound from potato greens as an alternative feedstock, providing a complementary sourcing strategy for steroid production. [2] [3] The earliest patent literature referencing 16-DPA synthesis dates to 1951 (US2656364A), describing its conversion into 17-ketosteroids, but specific details for the this compound to 16-DPA transformation have been more recently elaborated in specialized chemical literature. [2]
Table 3: Required Reagents and Materials
| Reagent/Material | Specification | Purpose |
|---|---|---|
| This compound | ≥95% purity (from potato greens) | Starting material |
| Acetic Anhydride | Reagent grade, freshly distilled | Acetylation |
| Pyridine | Anhydrous, over molecular sieves | Reaction solvent and base |
| Chromium Trioxide | High purity, crystalline | Oxidation agent |
| Sulfuric Acid | Concentrated, analytical grade | Acid catalyst |
| Sodium Bicarbonate | Reagent grade | Work-up |
| Silica Gel | 60-120 mesh for column chromatography | Purification |
| Solvents | Dichloromethane, hexane, ethyl acetate (HPLC grade) | Extraction and chromatography |
Purification of this compound: Begin with 5.0 g of crude this compound extract. Dissolve in warm methanol (50 mL) and filter to remove insoluble impurities. Concentrate the filtrate under reduced pressure to obtain purified this compound (typical recovery: 85-90%).
Acetylation Reaction:
Work-up of Acetylated Intermediate:
Oxidation Reaction Setup:
Controlled Oxidation:
Work-up and Isolation:
Chromatographic Purification:
Crystallization:
Table 4: Typical Reaction Parameters and Expected Outcomes
| Parameter | Conditions | Expected Outcome |
|---|---|---|
| Reaction Scale | 5.0 g this compound | Theoretical yield: 4.48 g 16-DPA |
| Acetylation | Pyridine, acetic anhydride, 6-8 h, RT | >95% conversion |
| Oxidation | Jones reagent, 0°C to RT, 5-7 h | 85-90% conversion |
| Purification | Silica gel chromatography, hexane:EtOAc | 95% purity by HPLC |
| Crystallization | Ethanol, slow cooling | White needles, >99% purity |
| Overall Yield | From this compound | 65-70% |
High-Performance Liquid Chromatography (HPLC) provides the primary analytical method for quantifying the conversion efficiency and final purity of 16-DPA. The following optimized method ensures adequate separation of 16-DPA from potential synthetic impurities and decomposition products:
Thin-Layer Chromatography (TLC) serves as a rapid monitoring tool during the synthesis:
Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural confirmation of the synthesized 16-DPA. The following characteristic signals should be present in the ¹H NMR spectrum (CDCl₃, 400 MHz):
Fourier-Transform Infrared (FTIR) Spectroscopy should display the following characteristic absorption bands:
Melting Point Determination provides a quick assessment of purity, with pure 16-DPA exhibiting a sharp melting point of 171-172°C (uncorrected). [2]
16-DPA serves as a versatile intermediate for the synthesis of numerous biologically active steroids, many of which have significant therapeutic applications. The strategic positioning of functional groups in the 16-DPA molecule enables selective chemical modifications at multiple sites, allowing synthetic access to diverse steroid skeletons. The following diagram illustrates key downstream pharmaceutical applications of 16-DPA:
As indicated in the diagram, 16-DPA serves as the starting point for several important steroid synthesis pathways, including:
For industrial-scale production of 16-DPA from this compound, several factors require careful optimization to ensure economic viability and consistent product quality:
Solvent Recovery and Recycling: Implement distillation systems for recovering and purifying pyridine, dichloromethane, and ethanol to minimize waste generation and raw material costs.
Chromium Management: Develop procedures for chromium recovery from reaction quenches to address environmental concerns and comply with regulatory requirements for heavy metal disposal.
Process Analytical Technology (PAT): Incorporate in-line monitoring techniques such as FTIR or Raman spectroscopy to track reaction progress in real-time, enabling better process control and consistency.
Quality by Design (QbD): Implement systematic approaches to identify critical process parameters and their impact on critical quality attributes of the final 16-DPA product.
The overall synthetic workflow from starting material to final product, including key quality control checkpoints, can be summarized as follows:
This application note provides a comprehensive protocol for the efficient synthesis of 16-dehydropregnenolone acetate (16-DPA) from this compound, detailing optimized reaction conditions, purification methods, and analytical characterization techniques. The described procedure enables researchers to obtain high-purity 16-DPA suitable for subsequent transformations into valuable steroid-based active pharmaceutical ingredients. The conversion of this compound—a relatively abundant but underutilized steroidal alkaloid—into a key synthetic intermediate represents a sustainable approach to steroid production that complements existing diosgenin-based processes. By providing detailed experimental methodologies and quality control parameters, this protocol supports the ongoing development of robust and reproducible synthetic routes to important steroid intermediates, ultimately contributing to the accessibility of essential steroid-based medicines.
This compound is a steroidal alkaloid found in plants of the Solanaceae family, particularly in potatoes, that has emerged as a highly sensitive and specific dietary biomarker for assessing cytochrome P450 2D6 (CYP2D6) enzyme activity. As CYP2D6 is responsible for metabolizing approximately 25% of clinically used drugs, including many antidepressants, antipsychotics, analgesics, and cardiovascular agents, accurately determining individual metabolic capacity is crucial for personalized dosing strategies. The high polymorphism of the CYP2D6 gene leads to significant interindividual variability in metabolic capacity, ranging from poor to ultrarapid metabolizer phenotypes. While genotyping provides valuable information, it doesn't capture non-genetic factors affecting enzyme activity, such as drug-drug interactions, dietary compounds, or epigenetic regulation, creating a need for functional phenotyping approaches [1].
Recent research has demonstrated that this compound and its metabolites serve as excellent probe substrates for evaluating CYP2D6 activity without requiring administration of synthetic drugs. The metabolism of dietary this compound occurs primarily via CYP2D6, with the enzyme catalyzing the formation of several metabolites including 3,4-seco-solanidine-3,4-dioic acid (SSDA, also known as M444) and 4-OH-solanidine (M414). The ratios of these metabolites to the parent this compound compound correlate strongly with CYP2D6 phenotype, providing a non-invasive method for assessing metabolic capacity in clinical settings. This approach is particularly valuable for identifying phenoconversion—where a patient's genotype does not match their phenotypic expression due to environmental factors—which is common in geriatric, multimorbid patients with high levels of polypharmacy [2] [1].
Table 1: this compound and metabolite levels across CYP2D6 phenotypes based on a study of 356 Finnish volunteers
| CYP2D6 Phenotype | Sample Size | Plasma this compound Concentration | M414/Solanidine Ratio | M444/Solanidine Ratio |
|---|---|---|---|---|
| Poor Metabolizers (gPM) | 9 | 1887% higher than gNM | Significantly reduced | Significantly reduced |
| Intermediate Metabolizers (gIM) | 89 | 74% higher than gNM | Moderately reduced | Moderately reduced |
| Normal Metabolizers (gNM) | 196 | Reference group | Reference | Reference |
| Ultrarapid Metabolizers (gUM) | 20 | 35% lower than gNM | Significantly increased | Significantly increased |
The data revealed striking differences in this compound metabolism across CYP2D6 phenotypes. Poor metabolizers showed nearly 20-fold higher plasma this compound concentrations compared to normal metabolizers, highlighting dramatically reduced metabolic capacity. The metabolic ratios (metabolite-to-solanidine) showed even stronger associations with CYP2D6 phenotypes than this compound concentrations alone. The areas under the receiver operating characteristic and precision-recall curves for these metabolic ratios demonstrated excellent performance for identifying gPM, gIM, and gUM phenotype groups, suggesting high clinical utility for phenotyping [1].
Table 2: Predictive performance of this compound metabolite ratios for identifying CYP2D6 poor metabolizers in a study of 839 patients
| Biomarker | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Explained Variance (R²) |
|---|---|---|---|---|---|
| M414/Solanidine Ratio | 0.98 | 1.00 | 100% | 100% | 0.68 |
| Other Metabolite Ratios | Variable (0.85-0.95) | Variable (0.90-0.98) | 20.5-73.3% | 96.7-99.3% | 0.45-0.60 |
In a large validation study involving 839 patients with known CYP2D6 genotype, the M414-to-solanidine metabolic ratio demonstrated exceptional predictive power for identifying poor metabolizers, with both positive and negative predictive values of 100% in the validation cohort. This performance exceeded that of other metabolite ratios, which showed more variable predictive values. The high explained variance (R²=0.68) in linear models further supports the robustness of this biomarker for predicting CYP2D6 activity [3].
Table 3: In vitro metabolism of this compound by human recombinant CYP enzymes
| Enzyme System | Relative Contribution | Inhibition by Paroxetine | Key Metabolites Formed |
|---|---|---|---|
| CYP2D6 | Primary metabolizer | Nearly complete (95%) inhibition | SSDA (M444), 4-OH-solanidine (M414) |
| CYP3A4/5 | Minor contribution | Not inhibited | Not specified |
| Other CYP Enzymes | Negligible | Not applicable | Not detected |
In vitro studies with human recombinant CYP enzymes demonstrated that this compound is metabolized predominantly by CYP2D6, with only minor contribution from CYP3A4/5. The metabolism was almost completely inhibited (95%) by paroxetine, a potent CYP2D6 inhibitor, confirming the enzyme's central role in this compound metabolism. Additional genome-wide association studies identified several variants near the CYP2D6 gene that associated with plasma this compound metabolite ratios, providing further evidence of specificity [1].
Purpose: To characterize the relative contributions of specific CYP enzymes to this compound metabolism using recombinant enzyme systems.
Materials and Reagents:
Procedure:
Incubation Preparation: Prepare incubation mixtures containing 50 pmol/mL of individual recombinant CYP enzymes, 100 mM potassium phosphate buffer (pH 7.4), and varying concentrations of this compound (recommended range: 0.1-100 μM).
Pre-incubation: Pre-incubate the mixtures for 3 minutes at 37°C in a water bath with gentle shaking.
Reaction Initiation: Initiate reactions by adding NADPH regenerating system to a final concentration of 1.3 mM NADP+.
Incubation: Allow reactions to proceed for 30 minutes at 37°C with continuous gentle shaking.
Reaction Termination: Stop reactions by adding 2 volumes of ice-cold acetonitrile with internal standard.
Sample Processing: Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins and transfer supernatant for analysis.
Analysis: Quantify this compound and its metabolites using LC-MS/MS with multiple reaction monitoring (MRM).
Kinetic Analysis: Determine enzyme kinetic parameters (Km, Vmax) by fitting metabolite formation data to appropriate models (Michaelis-Menten, Hill equation) using non-linear regression [1] [4].
Purpose: To evaluate the inhibitory potential of specific CYP2D6 inhibitors on this compound metabolism in human liver microsomes.
Materials and Reagents:
Procedure:
Inhibitor Preparation: Prepare serial dilutions of inhibitors in appropriate solvent (typically DMSO, final concentration ≤0.1%).
Incubation Mixture: Combine human liver microsomes, potassium phosphate buffer, this compound (recommended: 5-10 μM based on estimated Km), and varying concentrations of inhibitor.
Pre-incubation: Pre-incubate for 3 minutes at 37°C.
Reaction Initiation: Start reactions with NADPH regenerating system.
Incubation and Termination: Incubate for 30 minutes at 37°C, then terminate with ice-cold acetonitrile.
Control Incubations: Include control incubations without inhibitor and without NADPH regenerating system.
Sample Analysis: Process samples and analyze this compound depletion and metabolite formation via LC-MS/MS.
Data Analysis: Calculate IC50 values using non-linear regression of inhibitor concentration versus metabolite formation rate [1] [5].
Purpose: To simultaneously quantify this compound and its major metabolites in biological samples using liquid chromatography-tandem mass spectrometry.
Materials and Equipment:
Chromatographic Conditions:
Mass Spectrometry Parameters:
Metabolite Identification:
Validation Parameters:
This compound Metabolic Pathway and CYP2D6 Phenotyping Correlation: This diagram illustrates the metabolic pathway of this compound and its relationship to CYP2D6 phenotyping. Dietary potato consumption leads to this compound absorption, which is then metabolized primarily by CYP2D6 to form metabolites M414 and M444. The ratio of these metabolites to parent this compound correlates with CYP2D6 phenotype, allowing prediction of poor, intermediate, normal, and ultrarapid metabolizer status. CYP2D6 inhibitors like paroxetine can interfere with this metabolism, while genotyping provides complementary information to the phenotyping approach [1] [5] [4].
Experimental Workflow for this compound CYP Metabolism Studies: This workflow outlines the key steps in conducting this compound metabolism studies, from sample preparation through data analysis. The process begins with in vitro incubation using either human liver microsomes or recombinant CYP enzymes, followed by LC-MS/MS analysis and comprehensive data processing. The workflow yields critical parameters including metabolite identification, enzyme kinetics, inhibition potency, and genotype-phenotype correlations, ultimately contributing to a comprehensive understanding of this compound as a CYP2D6 biomarker [1] [3] [4].
The comprehensive data and protocols presented establish this compound as a highly sensitive and specific dietary biomarker for assessing CYP2D6 activity. The robust correlation between this compound metabolic ratios and CYP2D6 phenotype, combined with the methodological standardization provided by these protocols, enables researchers and clinicians to effectively implement this approach in both research and clinical settings. The non-invasive nature of this phenotyping method, relying on dietary this compound rather than administered probe drugs, eliminates iatrogenic risks and facilitates repeated measurements, making it particularly valuable for monitoring phenoconversion in vulnerable populations [2] [5].
The clinical applications of this compound-based CYP2D6 phenotyping are substantial, especially in precision dosing of medications with narrow therapeutic indices. Identification of poor metabolizers can prevent serious adverse drug reactions from standard doses of CYP2D6-metabolized drugs, while recognizing ultrarapid metabolizers can avoid therapeutic failure. This approach is particularly relevant in psychiatric pharmacotherapy, pain management, and oncology, where CYP2D6 polymorphisms significantly impact treatment outcomes. Additionally, the ability to detect phenoconversion in geriatric patients with polypharmacy addresses a critical challenge in personalized medicine, where drug interactions can dramatically alter CYP2D6 activity despite normal genotype [2] [3].
Future directions should focus on validating standardized cut-off values for metabolic ratios across diverse populations and establishing clinical guidelines for implementation. Further research could also explore potential applications in special populations, such as pediatric patients or those with hepatic impairment, where traditional phenotyping approaches may be challenging. As the field of personalized medicine continues to evolve, this compound-based CYP2D6 phenotyping represents a promising tool for optimizing pharmacotherapy through improved assessment of metabolic capacity.
The cytochrome P450 2D6 (CYP2D6) enzyme is responsible for metabolizing approximately 25% of all clinically used drugs, including many antidepressants, antipsychotics, antiarrhythmics, and opioids [1]. The CYP2D6 gene is highly polymorphic, leading to significant interindividual variability in enzyme activity categorized into four primary phenotypic subgroups: poor (PM), intermediate (IM), normal (NM), and ultrarapid metabolizers (UM) [1] [2]. Without appropriate dose adjustment, CYP2D6 poor metabolizers are at high risk of several-fold higher drug exposure and increased adverse effects when administered drugs metabolized by this enzyme [1].
While genotyping provides valuable information, it cannot capture non-genetic determinants of pharmacokinetic variability, such as drug-drug interactions. Consequently, phenotypic biomarkers that reflect actual enzyme activity offer a complementary approach for precision dosing [1] [2]. Recent research has established that solanidine, a dietary alkaloid found in potatoes, and its metabolites serve as sensitive and specific dietary biomarkers for CYP2D6 activity [2] [3]. The calculation of specific metabolite-to-solanidine ratios (MRs) from serum or plasma allows for reliable phenotypic identification, facilitating the personalization of drug therapies.
The following tables summarize the core quantitative relationships between this compound metabolite ratios and CYP2D6 phenotypes established in recent clinical studies.
Table 1: Performance of this compound Metabolite Ratios in Predicting CYP2D6 Phenotypes
| Metabolite Ratio | Phenotype Prediction | Performance Metrics | Values | References |
|---|---|---|---|---|
| M414-to-Solanidine | Poor Metabolizer (PM) | Sensitivity / Specificity | 0.98 / 1.00 | [1] |
| Positive / Negative Predictive Value | 100% / 100% | [1] | ||
| Explained Variance (R²) | 0.68 | [1] | ||
| m/z 444-to-Solanidine | General CYP2D6 Activity | Association Strength | Stronger than this compound alone | [2] [3] |
| m/z 430-to-Solanidine | General CYP2D6 Activity | Association Strength | Stronger than this compound alone | [2] [3] |
Table 2: Relative this compound Concentrations Across CYP2D6 Phenotypes
| Phenotype Group | Abbreviation | Change in this compound Concentration vs. Normal Metabolizers | Statistical Significance (P-value) |
|---|---|---|---|
| Poor Metabolizer | gPM | ↑ 1887% (95% CI: 755%, 4515%) | ( P = 1.88 × 10^{-11} ) |
| Intermediate Metabolizer | gIM | ↑ 74% (95% CI: 27%, 138%) | ( P = 6.40 × 10^{-4} ) |
| Ultrarapid Metabolizer | gUM | ↓ 35% (95% CI: -64%, -17%) | ( P = 0.151 ) |
Data adapted from a study of 356 healthy volunteers [2]. CI = Confidence Interval; gPM, gIM, gUM = genetically predicted phenotype groups.
The analysis is performed using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
For laboratories with existing full-scan HRMS data, retrospective analysis is possible without re-extracting samples.
The workflow below summarizes the entire process from sample collection to phenotype assignment:
Figure 1: Experimental workflow for determining CYP2D6 phenotype using this compound metabolite ratios.
To confirm the specific role of CYP2D6 in this compound metabolism, the following in vitro experiments can be conducted.
The use of this compound and its metabolites as a dietary biomarker for CYP2D6 activity represents a significant advancement in pharmacogenomics. The M414-to-solanidine ratio has been validated as an excellent predictor for the CYP2D6 poor metabolizer phenotype, with perfect positive and negative predictive values in one large-scale study [1]. Other ratios, particularly for metabolites with m/z 444 and 430, also show strong associations across the phenotype spectrum [2] [3].
Solanidine is a steroidal alkaloid found in plants of the Solanaceae family, such as potatoes, and serves as a promising alternative starting material for the synthesis of steroid hormones like 16-Dehydropregnenolone Acetate (DPA). A critical step in this conversion is the selective cleavage of one of the alkaloid's rings to break down its complex structure. This application note provides a detailed protocol for the von Braun reaction, which specifically opens the E-ring of this compound. The E-ring opened product serves as a crucial advanced intermediate for further synthetic manipulations toward steroid-based pharmaceuticals. The methodology outlined here is derived from published research on the chemistry of the solanidane ring system and the utilization of potato glycoalkaloids [1] [2].
The von Braun reaction traditionally employs cyanogen bromide (BrCN) to cleave carbon-nitrogen bonds in tertiary amines, resulting in the formation of a cyanamide and an alkyl bromide. In the case of this compound, the reaction selectively targets the bond between the nitrogen and the carbon at position E-26, leading to the opening of the E-ring.
This is the core step for the selective ring opening.
The following workflow diagram summarizes the key chemical transformation and procedural steps:
Diagram 1: Chemical workflow for the E-ring opening of this compound via the von Braun reaction.
The successful execution of the protocol should yield the following:
Table 1: Expected Physicochemical Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key TLC Rf Value (Hexane:EtOAc, 1:1) | Characteristic NMR (¹H, δ ppm) |
|---|---|---|---|---|
| This compound | C₂₇H₄₃NO | 397.6 | ~0.35 | H-3β ~3.52 (m, 1H); H-6 ~5.29 (d, 1H) [4] [3] |
| 3β-Acetoxythis compound | C₂₉H₄₅NO₂ | 439.7 | ~0.55 | H-3α ~4.61 (m, 1H); -OCOCH₃ ~2.06 (s, 3H) |
| E-Ring Opened Product | C₂₉H₄₄N₂O₂ | 464.7 | ~0.25 (system: 7:3) | New -N-CH₂- signals ~2.5-3.5 (m, 2H); -CN presence |
Table 2: Troubleshooting Guide for the von Braun Reaction Protocol
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield of Acetylated Intermediate | Incomplete reaction or hydrolysis during work-up | Ensure anhydrous conditions. Confirm complete consumption of starting material by TLC before work-up. |
| Formation of Multiple Products | Reaction not selective; possible F-ring opening | Using the acetylated derivative of this compound favors E-ring opening. Strictly control reaction temperature and reagent stoichiometry [1]. |
| No Reaction Observed | Reagents degraded or inactive | Confirm the quality and freshness of cyanogen bromide. It should be stored properly and handled with care. |
| Difficulty in Purification | Complex mixture of byproducts | Optimize the chromatography gradient system. A second crystallization step may be necessary. |
The primary application of the E-ring opened this compound product is its further conversion into steroid hormone intermediates.
The von Braun reaction provides a robust and selective method for the E-ring opening of 3β-Acetoxythis compound. This protocol enables researchers to efficiently transform the potato-derived alkaloid this compound into a versatile advanced intermediate. This intermediate is a critical gateway to synthesizing valuable steroid hormones, offering a potential sustainable alternative to traditional starting materials like diosgenin. While the use of cyanogen bromide demands extreme caution, the methodology remains a cornerstone in the chemistry of solanidane alkaloids for pharmaceutical applications.
Cytochrome P450 2D6 (CYP2D6) represents one of the most clinically significant drug metabolism enzymes, responsible for the metabolism and elimination of approximately 25% of commonly prescribed medications, including many antidepressants, antipsychotics, analgesics, and cardiovascular drugs [1] [2]. The gene encoding CYP2D6 is highly polymorphic, with more than 120 known allelic variants resulting in substantial interindividual variability in enzyme activity, categorized as poor (PM), intermediate (IM), normal (NM), or ultrarapid metabolizers (UM) [1] [3]. This genetic variability significantly impacts drug efficacy and safety profiles, necessitating reliable methods to characterize CYP2D6 activity. Traditional phenotyping approaches involve administering probe drugs like dextromethorphan or debrisoquine, but these methods present logistical challenges and potential safety concerns [3].
Solanidine, a steroidal alkaloid naturally present in potatoes and other Solanaceae family plants, has recently emerged as a promising dietary biomarker for assessing CYP2D6 activity [1] [4] [5]. Research has demonstrated that this compound is metabolized primarily by CYP2D6, with minor contributions from CYP3A4/5, and its plasma concentrations show striking correlations with CYP2D6 phenotype status [1]. Specifically, plasma this compound concentration is 1887% higher in genetically poor CYP2D6 metabolizers compared to normal metabolizers, establishing a robust inverse relationship between this compound accumulation and CYP2D6 metabolic capacity [1] [4]. The identification of specific this compound metabolites, particularly 3,4-seco-solanidine-3,4-dioic acid (SSDA) (m/z 444.3102), has further enhanced the specificity of CYP2D6 phenotyping using this biomarker [3].
The human liver microsomes (HLM)-based this compound metabolism assay described in these Application Notes provides a robust in vitro system for evaluating CYP2D6 activity without administering exogenous drugs to human subjects. This approach leverages the presence of this compound in individuals consuming potato-containing diets, making it particularly valuable for preclinical assessment of CYP2D6-mediated drug-drug interactions and for phenotyping in vulnerable populations where probe drug administration may be contraindicated [2] [3]. The protocol outlined herein details the methodology for conducting this compound metabolism assays in human liver microsomes, including appropriate controls, analytical techniques, and data interpretation guidelines to ensure reliable assessment of CYP2D6 activity.
Human liver microsomes constitute a critical in vitro tool for studying drug metabolism as they contain membrane-bound cytochrome P450 enzymes and other phase I metabolizing enzymes in their native conformational state [6]. Microsomes are prepared from liver homogenates through differential centrifugation, specifically isolating the endoplasmic reticulum where CYP enzymes are predominantly located [6]. When incubated with appropriate cofactors, particularly NADPH (nicotinamide adenine dinucleotide phosphate), microsomes maintain functional metabolic activity that closely mirrors in vivo hepatic metabolism. The system allows for controlled investigation of enzyme kinetics, metabolite identification, and inhibition potential without the complexity of whole-cell or in vivo models.
The metabolism of This compound in human liver microsomes follows characteristic Michaelis-Menten kinetics for CYP2D6-mediated reactions. This compound, as a substrate, enters the active site of CYP2D6 where oxidation occurs through the catalytic cycle of the cytochrome P450 system. The primary metabolites identified include SSDA (m/z 444.3102) and another key metabolite with m/z 430 [1] [3]. The formation of these metabolites is strongly dependent on CYP2D6 activity, as demonstrated by inhibition studies where the potent CYP2D6 inhibitor paroxetine nearly completely (95%) abolishes this compound metabolism [1] [2]. This specific dependency forms the basis for utilizing this compound metabolism as a phenotypic measure of CYP2D6 activity.
The relationship between this compound metabolism and CYP2D6 activity stems from the structural specificity of this compound for the CYP2D6 enzyme active site. Research has demonstrated that this compound is predominantly metabolized by CYP2D6, with minimal involvement of other CYP enzymes [1]. Genome-wide association studies have further confirmed this relationship, showing several variants near the CYP2D6 gene associated with plasma this compound metabolite ratios [1]. The metabolic ratios of this compound metabolites (m/z 444 and 430) to parent this compound demonstrate even stronger associations with CYP2D6 phenotypes than this compound concentrations alone, providing enhanced diagnostic precision for phenotyping [1].
Table 1: Key this compound Metabolites in CYP2D6 Phenotyping
| Metabolite | Mass/Charge (m/z) | Identity | Association with CYP2D6 Activity |
|---|---|---|---|
| This compound | 398.3417 | Parent compound | Higher concentrations in poor metabolizers |
| M1 (SSDA) | 444.3102 | 3,4-seco-solanidine-3,4-dioic acid | Primary metabolite, absent in poor metabolizers |
| Metabolite 2 | 430.2945 | Unknown structure | Strong correlation with CYP2D6 activity |
| Metabolic ratio | 444/398 | SSDA/Solanidine | Superior predictive value for phenotype |
Essential reagents for conducting this compound metabolism assays include: this compound reference standard (≥98% purity, available from Sigma-Aldrich), human liver microsomes (pooled or individual donors, characterized for CYP2D6 activity), NADPH (nicotinamide adenine dinucleotide phosphate, reduced form), potassium phosphate buffer (100 mM, pH 7.4), magnesium chloride, formic acid, and high-performance liquid chromatography (HPLC) grade methanol and acetonitrile [7] [6]. Additional reagents for extended phase II metabolism studies may include UDPGA (uridine 5'-diphosphoglucuronic acid) and alamethicin for assessing UGT (uridine glucuronosyltransferase) activity [6].
Critical equipment includes: a precision analytical balance, pH meter, biological safety cabinet for handling microsomes, water bath or incubator capable of maintaining 37°C with gentle agitation, centrifuge with cooling capability, liquid chromatography system coupled to mass spectrometer (LC-MS/MS) with electrospray ionization (ESI) capability, and appropriate chromatography columns (C18 reversed-phase, such as Phenomenex Kinetex C18 or equivalent) [7] [6]. For sample preparation, solid-phase extraction (SPE) equipment with OASIS HLB or similar cartridges may be employed to enhance analytical sensitivity [7].
Human liver microsomes are typically commercially sourced from reputable suppliers who provide characterized lots with specific CYP2D6 genotypic and phenotypic information. Upon receipt, microsomes should be stored immediately at -80°C until use [6]. Proper handling is crucial to maintain enzymatic activity; microsomes should be thawed slowly on ice or in a refrigerator at 4°C immediately before use, and repeated freeze-thaw cycles should be avoided as they can diminish enzyme activity [6]. Microsomal protein concentration is typically adjusted to 20 mg/mL with appropriate dilution buffers for consistent experimental conditions.
Table 2: Human Liver Microsome Incubation Components
| Component | Final Concentration | Purpose | Notes |
|---|---|---|---|
| Potassium phosphate buffer | 100 mM, pH 7.4 | Physiological pH maintenance | - |
| Human liver microsomes | 0.5 mg/mL | Enzyme source | Adjust based on activity |
| This compound | 1-100 μM | Substrate | Dissolve in methanol or acetonitrile |
| NADPH | 1 mM | Cofactor | Add to initiate reaction |
| MgCl₂ | 3-5 mM | Cofactor enhancement | Optimize for activity |
| Organic solvent | <1% | Solubilize substrate | Keep minimal to avoid enzyme inhibition |
The standard incubation protocol for this compound metabolism in human liver microsomes follows these steps:
Preparation of reaction mixture: Combine 183 μL of 100 mM phosphate buffer (pH 7.4), 2 μL of 100X this compound stock solution (prepared in methanol or acetonitrile), and 5 μL of 20 mg/mL human liver microsomes in a final volume of 190 μL [6]. The final organic solvent concentration should not exceed 1% to prevent enzyme inhibition.
Pre-incubation: Transfer the reaction mixture (excluding NADPH) to a 37°C water bath and pre-incubate for 5 minutes to achieve temperature equilibrium [6].
Reaction initiation: Add 10 μL of 20 mM NADPH solution to initiate the metabolic reaction. For control incubations without NADPH, add an equivalent volume of phosphate buffer instead.
Incubation: Continue incubation at 37°C with gentle agitation for a predetermined time (typically 15-60 minutes), ensuring linear reaction conditions where less than 15% of substrate is consumed to measure initial rates accurately [6].
Reaction termination: Add 200 μL of ice-cold organic solvent (acetonitrile or ethyl acetate) to terminate the reaction. Vortex thoroughly to ensure complete precipitation of proteins.
Sample processing: Centrifuge at 14,000× g for 5-10 minutes at 4°C to pellet precipitated proteins. Collect the supernatant for analysis or further processing.
For studies investigating UGT-mediated metabolism, the incubation mixture should be supplemented with 5 mM UDPGA, 50 μg alamethicin per mg of microsomal protein, and 1 mM MgCl₂ to optimize glucuronidation activity [6].
Sample preparation for this compound and metabolite quantification typically involves protein precipitation followed by solid-phase extraction (SPE) to enhance analytical sensitivity and specificity. Following the termination of microsomal incubations with organic solvent, samples are centrifuged, and the supernatant is collected for SPE purification using OASIS HLB cartridges or similar reversed-phase sorbents [7]. The SPE procedure includes conditioning with methanol, equilibration with water, sample loading, washing with 10% methanol, and elution with methanol containing 0.1% formic acid [7]. The eluate is then evaporated under nitrogen stream and reconstituted in mobile phase compatible solvent for LC-MS analysis.
For alternative extraction methods, particularly when analyzing multiple glycoalkaloids, a previously published method with modifications can be employed: add 1980 μL of 5% acetic acid and 20 μL internal standard (such as tomatine at 30 μg/mL) to the sample, shake for 15 minutes, centrifuge at 14,000× g for 15 minutes at 4°C, then proceed with SPE purification [7]. This approach has demonstrated recovery rates of 82%-106% for glycoalkaloids and provides robust extraction efficiency for quantitative analysis.
Liquid chromatography conditions for this compound and metabolite separation typically utilize reversed-phase C18 columns (e.g., Phenomenex Kinetex C18, 250 × 4.6 mm, 5 μm) maintained at ambient temperature [7]. The mobile phase consists of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile) with a gradient elution program as follows: initial 28% B, increased to 32% B over 11 minutes, then to 41% B over 1 minute, to 45% B over 8 minutes, followed by a wash at 90% B for 5 minutes, and re-equilibration to initial conditions [7]. The flow rate is typically maintained at 1.0 mL/min with injection volumes of 5-20 μL.
Mass spectrometry detection is optimally performed using electrospray ionization (ESI) in positive mode with selected reaction monitoring (SRM) or single ion monitoring (SIM) for high sensitivity quantification [7]. Key mass transitions for this compound and metabolites include: this compound precursor ion m/z 398.3417, SSDA (M1) precursor ion m/z 444.3102, and metabolite m/z 430.2945 [1] [3]. Instrument parameters should be optimized for each specific MS platform, but generally include: fragmentor voltage 120 V, drying gas temperature 350°C, drying gas flow 10 L/min, and nebulizer pressure 40 psi [7].
This compound metabolism in human liver microsomes should demonstrate CYP2D6-dependent kinetics, with metabolite formation rates correlating with the CYP2D6 activity of the microsomal preparation. Typical results show significantly reduced metabolite formation in microsomes from poor metabolizers or when CYP2D6 inhibitors are present [1] [2]. The metabolic ratios (metabolite/solanidine) provide the most robust indicator of CYP2D6 activity, with the SSDA (m/z 444) to this compound ratio showing particularly strong discrimination between phenotype groups [1].
When interpreting results, researchers should classify CYP2D6 activity based on established phenotype thresholds derived from clinical studies. These classifications have demonstrated strong statistical significance, with plasma this compound concentrations 1887% higher in poor metabolizers, 74% higher in intermediate metabolizers, and 35% lower in ultrarapid metabolizers compared to normal metabolizers [1] [4]. Similar relationships should be observed in the in vitro microsomal system, with appropriate scaling for the experimental conditions.
Table 3: Expected this compound Metabolic Profiles by CYP2D6 Phenotype
| CYP2D6 Phenotype | Expected this compound Concentration | Expected Metabolic Ratio (m/z 444/398) | Suggested Interpretation |
|---|---|---|---|
| Poor Metabolizer (PM) | Significantly elevated | Very low (<0.1) | Minimal CYP2D6 activity |
| Intermediate Metabolizer (IM) | Moderately elevated | Reduced (0.1-0.5) | Partial CYP2D6 activity |
| Normal Metabolizer (NM) | Baseline | Normal range (0.5-1.0) | Standard CYP2D6 activity |
| Ultrarapid Metabolizer (UM) | Reduced | Elevated (>1.0) | Enhanced CYP2D6 activity |
Quality control measures are essential for ensuring reliable this compound metabolism data. Each experiment should include appropriate controls: zero-time point with test article, longest time point without NADPH, heat-inactivated microsomes (45°C pretreatment for 30 minutes), and incubation with known CYP2D6 substrates like dextromethorphan as positive controls [6]. Additionally, inhibition controls using specific CYP2D6 inhibitors such as paroxetine (at concentrations of 1-10 μM) should demonstrate ≥95% inhibition of this compound metabolism to confirm CYP2D6-specific activity [1].
Method validation should establish linearity, precision, accuracy, and sensitivity parameters for the analytical method. A linear correlation between glycoalkaloid concentration and ion intensity of >0.995 should be achieved for standard solutions [7]. Recovery experiments should demonstrate rates within 82%-106% for spiked samples, and both intra-day and inter-day precision should show coefficients of variation <15% [7]. The lower limit of quantification (LLOQ) should be established based on signal-to-noise ratio ≥10, with typical values in the low ng/mL range for this compound and metabolites using LC-MS/MS methods.
The human liver microsomes this compound metabolism assay has significant utility in multiple aspects of drug development and clinical research. In drug-drug interaction studies, the assay can assess the inhibitory potential of investigational drugs on CYP2D6 activity by measuring their impact on this compound metabolism [1] [2]. This application is particularly valuable during early drug development when understanding CYP2D6 interaction potential informs clinical trial design and eventual prescribing information.
In personalized medicine applications, the this compound metabolism assay provides a valuable tool for phenotyping individuals without administering probe drugs. This approach is especially beneficial for vulnerable populations such as children, pregnant women, or critically ill patients where administering additional medications may be contraindicated [2] [3]. Since potato consumption is common worldwide, this compound presents as a practical dietary biomarker for assessing CYP2D6 activity in diverse populations [1] [4].
The research applications extend to fundamental studies of CYP2D6 enzyme kinetics, genetic polymorphisms, and environmental factors affecting enzyme activity. The assay enables investigation of the relationship between CYP2D6 genotype and phenotype, potentially identifying discordances that may result from drug interactions, disease states, or novel genetic variants [1]. Furthermore, the methodology can be adapted to high-throughput screening formats for population studies or pharmaceutical screening applications.
Common technical issues in this compound metabolism assays may include low metabolite formation, high variability between replicates, or poor analytical sensitivity. Low metabolite formation can result from insufficient CYP2D6 activity in the microsomal preparation, improper NADPH concentration, or suboptimal incubation conditions. To address this, verify microsome certificate of analysis for CYP2D6 activity, prepare fresh NADPH solution for each experiment, and confirm that incubation temperature is maintained at 37°C with proper agitation.
Variability between replicates often stems from inconsistent sample processing, uneven protein precipitation, or inaccurate pipetting of viscous microsomal suspensions. To minimize variability, ensure thorough mixing of microsomes before aliquoting, use positive displacement pipettes for microsome transfer, and standardize the timing of reaction termination across samples. For improved analytical sensitivity, optimize mass spectrometer parameters using pure this compound standards, minimize sample dilution during preparation, and consider using internal standards such as deuterated this compound analogs if available.
Non-specific binding of this compound to containers can be a concern, particularly at low concentrations. Adding bovine serum albumin (BSA) at 0.1-1% to solutions or using silanized containers can minimize adsorption losses [8]. Additionally, researchers should be aware that this compound is light-sensitive and samples should be protected from prolonged light exposure during processing and analysis.
The following diagram illustrates the complete experimental workflow for the this compound metabolism assay in human liver microsomes, from preparation to data analysis:
Figure 1: Experimental workflow for this compound metabolism assay in human liver microsomes
The human liver microsomes this compound metabolism assay provides a robust, specific, and physiologically relevant in vitro system for assessing CYP2D6 activity. By leveraging this compound as a naturally occurring dietary biomarker, this approach enables CYP2D6 phenotyping without administration of exogenous probe drugs, offering significant advantages for drug interaction studies and personalized medicine applications. The detailed protocol outlined in these Application Notes, encompassing experimental procedures, analytical methods, and interpretation guidelines, provides researchers with a comprehensive framework for implementing this valuable assay in both drug development and clinical research settings.
Personalized medicine approaches require robust methods for determining individual metabolic capacity for clinically important drug-metabolizing enzymes. Cytochrome P450 2D6 (CYP2D6) represents a crucial pharmacogenetic target due to its role in metabolizing approximately 25% of all clinically used drugs, including many antidepressants, antipsychotics, antiarrhythmics, and opioids [1] [2]. The significant interindividual variability in CYP2D6 activity stems from genetic polymorphisms, drug-drug interactions, and other factors, leading to potential adverse drug reactions or therapeutic failure in individuals with altered CYP2D6 function [2] [3]. Traditional CYP2D6 phenotyping methods have relied on administration of probe drugs followed by monitoring of specific metabolite ratios, but this approach carries risks of allergic reactions or dosing errors [1].
Recent research has revealed that solanidine, a natural steroidal alkaloid found in plants of the Solanaceae family (including potatoes and eggplants), and its metabolites serve as excellent dietary biomarkers for assessing CYP2D6 activity [1] [2] [3]. This discovery enables CYP2D6 phenotyping without administering exogenous probe drugs, as this compound is regularly consumed in common foods. The metabolic ratios of specific this compound metabolites to the parent compound demonstrate strong correlation with CYP2D6 activity, offering a non-invasive approach to metabolic phenotyping [2] [3]. These application notes provide detailed protocols for implementing UHPLC-HRMS-based this compound metabolomics analysis in clinical and research settings.
Proper sample preparation is critical for reproducible this compound and metabolite analysis. The following protocols have been validated in multiple studies for both plasma and urine matrices:
Plasma Sample Preparation: Transfer 100 μL of plasma into a 96-well filter plate containing 400 μL of ice-cold acetonitrile for protein precipitation. Mix thoroughly using a vortex mixer for 30-60 seconds to ensure complete protein precipitation. Centrifuge at 700×g for 5 minutes at 4°C to pellet precipitated proteins. Carefully collect the supernatant into a 96-well storage plate for analysis [3]. For alternative protocols, protein precipitation can also be performed using methanol or acetonitrile in 1:4 sample-to-solvent ratios [4].
Urine Sample Preparation: Due to the potential for nonspecific binding in urine samples (which lack sufficient proteins and lipids), add 0.1-0.5% bovine serum albumin (BSA) to the urine collection tubes to minimize adsorption of this compound and metabolites to container surfaces [4]. For analysis, dilute urine samples 1:10 with aqueous methanol or acetonitrile prior to injection.
Dried Blood Spot (DBS) Sampling: As an alternative micro-sampling technique, spot 10-20 μL of whole blood onto DBS cards. Dry for 2-3 hours at room temperature. For extraction, punch out a 3-6 mm disc from the DBS and place in a microcentrifuge tube. Add 100-200 μL of methanol:acetonitrile (1:1, v/v) containing 0.1% BSA as an anti-adsorptive agent. Vortex for 60 seconds, then sonicate for 15 minutes. Centrifuge at 14,000×g for 5 minutes and collect the supernatant for analysis [4].
Optimal chromatographic separation and mass spectrometric detection are essential for resolving this compound and its metabolites from matrix interferences. The following parameters have been successfully employed in multiple studies:
Table 1: UHPLC-HRMS Parameters for this compound Metabolomics Analysis
| Parameter | Reversed-Phase Conditions | HILIC Conditions |
|---|---|---|
| Column | XBridge BEH C18 (2.6 μm, 2.1 × 75 mm) [2] or Venusil XBP C18 (4.6 × 50 mm, 5 μm) [4] | BEH Amide or similar HILIC column |
| Mobile Phase A | 5 mM ammonium acetate in water [4] [2] | 5 mM ammonium acetate in water, pH 4.8 [3] |
| Mobile Phase B | Acetonitrile [4] or acetonitrile with 0.1% formic acid [2] | Acetonitrile with 0.1% formic acid |
| Gradient | 20-52% B over 5-10 minutes [2] | 85-50% B over 10 minutes |
| Flow Rate | 0.3-0.4 mL/min [4] [3] | 0.3-0.4 mL/min |
| Injection Volume | 5-10 μL [4] | 5-10 μL |
| Mass Spectrometer | Q Exactive Focus or similar HRMS [3] | Q Exactive Focus or similar HRMS |
| Ionization Mode | Positive electrospray ionization (ESI+) [4] [2] | Positive electrospray ionization (ESI+) |
| Resolution | 70,000 [2] | 70,000 |
| Scan Range | m/z 100-1500 [2] | m/z 100-1500 |
| Data Acquisition | Full-scan with data-dependent MS/MS [2] | Full-scan with data-dependent MS/MS |
The analytical workflow involves chromatographic separation using either reversed-phase or HILIC methods, followed by high-resolution mass spectrometry with accurate mass measurement capability (<5 ppm mass error). The use of full-scan data-dependent acquisition enables both targeted quantification of known this compound metabolites and untargeted discovery of novel metabolites [5] [2]. For improved peak detection and alignment across multiple samples, recent algorithms address the time-shift problem in UHPLC-HRMS through coarse-to-refined alignment strategies using endogenous metabolites as landmarks [5].
The following diagram illustrates the comprehensive workflow for this compound metabolomics data processing and analysis:
Figure 1: UHPLC-HRMS Data Processing Workflow for this compound Metabolite Profiling
This compound undergoes extensive metabolism by CYP2D6 to form several oxidative metabolites that serve as biomarkers for enzyme activity. The following table summarizes the key this compound-related biomarkers identified in recent studies:
Table 2: Key this compound Metabolites as CYP2D6 Biomarkers
| Compound | m/z Value | Retention Time (min) | Molecular Formula | Metabolite Ratio | CYP2D6 PM Prediction Performance |
|---|---|---|---|---|---|
| This compound | 398.3417 [1] | 6.5-7.5 [2] | C₂₇H₄₃NO | Reference | N/A |
| M414 | 414.3366 [4] [2] | 5.8-6.5 [2] | C₂₇H₄₃NO₂ | M414/Solanidine | AUC: 0.98-1.00 [2] |
| M432 | 432.3108 [1] | 5.0-5.8 [2] | C₂₆H₄₁NO₄ | M432/Solanidine | 85% decrease with inhibition [1] |
| M444 (SSDA) | 444.3102 [1] [3] | 4.5-5.3 [2] | C₂₇H₄₁NO₄ | M444/Solanidine | High sensitivity/specificity [3] |
| M416 | 416.3156 [2] | 5.2-6.0 [2] | C₂₆H₄₁NO₃ | M416/Solanidine | Moderate performance [2] |
Metabolite identification is confirmed through several criteria: (1) accurate mass measurement with <5 ppm mass error; (2) characteristic fragmentation patterns in MS/MS spectra, particularly the presence of a major fragment at m/z 98.0967 which is common to this compound and its metabolites; (3) chromatographic behavior and retention time consistency; and (4) correlation with CYP2D6 activity demonstrated through inhibitor studies and genotype-phenotype correlations [2] [3]. The M414-to-solanidine ratio has shown particularly high predictive value for identifying CYP2D6 poor metabolizers with sensitivity of 0.98 and specificity of 1.00 in validation studies [2].
The application of this compound metabolomics for CYP2D6 phenotyping has been validated in multiple clinical studies with diverse populations:
CYP2D6 Poor Metabolizer Identification: The M414-to-solanidine ratio has demonstrated exceptional performance in identifying CYP2D6 poor metabolizers (PMs). In a study of 839 CYP2D6-genotyped patients, this metabolic ratio achieved near-perfect separation of PMs from other metabolizer phenotypes, with positive and negative predictive values of 100% in the validation cohort [2]. This high predictive value enables reliable identification of patients at highest risk for adverse drug reactions from CYP2D6 substrates.
Continuous Phenotype Monitoring: Unlike genotyping which provides static information, this compound metabolite ratios reflect real-time CYP2D6 activity and can detect both genetic and non-genetic influences on enzyme function. This is particularly valuable for identifying drug-drug interactions when patients are taking CYP2D6 inhibitors such as paroxetine, bupropion, or fluoxetine [1] [2]. Studies have shown that paroxetine administration (20 mg/day for 7 days) reduces this compound metabolite ratios by up to 85% in normal metabolizers [1].
Population Variability Assessment: Research across different populations has confirmed consistent relationships between this compound metabolism and CYP2D6 activity. In a study of 356 Finnish volunteers, plasma this compound concentration was 1887% higher in genetically poor CYP2D6 metabolizers compared to normal metabolizers, while intermediate metabolizers showed 74% higher levels [3]. Ultrarapid metabolizers demonstrated 35% lower this compound concentrations than normal metabolizers, though this difference was not statistically significant in all studies [3].
Protocol Title: Quantitative Analysis of this compound and Metabolites in Human Plasma by UHPLC-HRMS for CYP2D6 Phenotyping
1.0 Purpose: To provide standardized procedures for the quantification of this compound and its metabolites in human plasma for assessment of CYP2D6 metabolic activity.
2.0 Scope: Applicable to human plasma samples collected in EDTA tubes from healthy volunteers or patients. Requires UHPLC system coupled to high-resolution mass spectrometer with electrospray ionization source.
3.0 Materials and Reagents:
4.0 Sample Preparation Procedure: 4.1. Thaw frozen plasma samples on ice. 4.2. Aliquot 100 μL of plasma into wells of a 96-well filter plate. 4.3. Add 400 μL of ice-cold acetonitrile to each well. 4.4. Mix thoroughly by vortexing for 60 seconds. 4.5. Centrifuge at 700×g for 5 minutes at 4°C. 4.6. Transfer supernatants to a clean 96-well collection plate. 4.7. Seal plate and place in autosampler at 10°C.
5.0 UHPLC-HRMS Analysis: 5.1. Column: XBridge BEH C18 (2.6 μm, 2.1 × 75 mm) 5.2. Mobile phase A: 5 mM ammonium acetate in water 5.3. Mobile phase B: acetonitrile 5.4. Gradient: 20% B to 52% B over 7 minutes 5.5. Flow rate: 0.35 mL/min 5.6. Column temperature: 35°C 5.7. Injection volume: 5 μL 5.8. Ionization mode: ESI+ 5.9. Resolution: 70,000 5.10. Scan range: m/z 100-1500
6.0 Data Processing: 6.1. Extract ion chromatograms for this compound and metabolites (Table 2) 6.2. Integrate peak areas for each analyte 6.3. Calculate metabolite-to-solanidine ratios (MRs) 6.4. Apply threshold values for phenotype classification:
The UHPLC-HRMS-based analysis of This compound and its metabolites provides a robust, non-invasive approach for CYP2D6 phenotyping that leverages regular dietary intake of this compound from potato products. This method eliminates the need for administering probe drugs and their associated risks while enabling real-time assessment of CYP2D6 activity that captures both genetic and environmental influences. The metabolite ratios, particularly the M414-to-solanidine ratio, demonstrate exceptional predictive value for identifying CYP2D6 poor metabolizers who are at heightened risk for adverse drug reactions when prescribed CYP2D6 substrate medications.
The protocols outlined in these application notes have been validated in multiple clinical studies with hundreds of participants, confirming the analytical robustness and clinical utility of this approach. As personalized medicine continues to evolve, incorporating this compound metabolomics into clinical pharmacogenetics programs offers a practical strategy for optimizing medication therapy for drugs metabolized by CYP2D6, potentially improving therapeutic outcomes while reducing adverse drug reactions across diverse patient populations.
| Question | Brief Answer |
|---|---|
| What are the major challenges in quantifying solanidine using LC-MS? | Sample matrix complexity, low concentration levels, and the need for high sensitivity and selectivity are primary challenges [1] [2]. |
| How can I improve the extraction efficiency of this compound from plant tissues? | Using a high-speed grinder (e.g., Geno/Grinder) with acidic methanol significantly improves efficiency and enables high-throughput processing [3]. |
| What is a reliable mass transition for the selective detection of this compound? | A highly selective mass transition is from the precursor ion m/z 398.3 to the product ion m/z 98.1 [2]. |
| My this compound peak is co-eluting with another compound. How can I resolve this? | Optimize the chromatographic gradient and use a U/HPLC system with a high-resolution C18 column (e.g., 1.7-1.8 µm particle size) for better separation [4] [3]. |
| What is a suitable internal standard for quantifying this compound? | This compound-d3 is an ideal internal standard. Alternatively, This compound itself has been used successfully as an internal standard for other glycoalkaloids like tomatidine [3]. |
| Problem | Potential Cause | Recommended Solution | Supporting Protocol & Quantitative Data |
|---|
| Low Sensitivity/High LLOQ | Inefficient extraction, ion suppression, suboptimal MS parameters. | • Use a high-throughput grinder for homogenization. • Employ a stable isotope-labeled internal standard (e.g., this compound-d3). • Optimize MS parameters (DP, CE) via direct infusion. | Validated LLOQ: 2 ng/mL [2]. | | Poor Chromatographic Peak Shape/Resolution | Inadequate column selectivity, poorly optimized mobile phase. | • Use a U/HPLC C18 column with 1.7-1.8 µm particles. • Add 0.1% formic acid to mobile phase to improve protonation and peak shape. • Fine-tune the acetonitrile/water gradient. | Example Column: Waters Acquity UHPLC BEH C18 (2.1x100 mm, 1.7 µm) [3]. | | Matrix Effects & Ion Suppression | Co-extracted compounds from sample matrix interfering with ionization. | • Dilute and re-inject samples post-analysis. • Use extensive sample cleanup (e.g., SPE with C18 cartridges). • Employ a stable isotope-labeled internal standard to correct for suppression. | Recovery Rate: A validated method achieved 93.0% ± 6.8% recovery for tomatidine, demonstrating effective control [3]. | | Inconsistent Quantitative Results | Lack of internal standard, variable extraction recovery. | • Use a stable isotope-labeled internal standard (this compound-d3). • Spike the internal standard before the extraction step to correct for recovery losses. • Validate method precision (RSD). | Method Precision: A validated method achieved an RSD of ≤ 10% for this compound [2]. |
Here is a consolidated and detailed workflow for the extraction and analysis of this compound, based on the high-throughput method validated for similar steroidal alkaloids [3].
1. Sample Preparation:
2. Spike and Extract:
3. Clarify and Clean-up:
4. U/HPLC-MS/MS Analysis:
A core principle for maintaining stability is using proper sample handling techniques. The following table summarizes a validated sample preparation method suitable for glycoalkaloids in blood.
| Aspect | Protocol Details |
|---|---|
| Sample Type | Human whole blood [1]. |
| Sample Volume | 200 µL [1]. |
| Internal Standard | Tomatidine (for α-solanine/α-chaconine analysis) [1]. |
| Extraction Method | Solid-Phase Extraction (SPE) using Oasis PRiME HLB cartridges [1]. |
| SPE Procedure | 1. Load: Mix sample with IS and 400 µL water, load onto cartridge. 2. Wash: Rinse with 3 mL of 30% methanol. 3. Elute: Use 1 mL of 100% methanol [1]. | | Post-Extraction | Evaporate eluate to dryness under N₂ at 45°C. Reconstitute in 200 µL mobile phase [1]. |
For analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard technique. A specific method for potato glycoalkaloids uses:
The workflow for preparing and analyzing serum samples for solanidine can be summarized as follows:
Based on general analytical best practices for labile compounds and the methodologies found, here are critical factors to consider for stability.
| Challenge | Potential Cause & Solution |
|---|---|
| Chemical Degradation | Exposure to light, incorrect pH, or temperature can cause breakdown. Solution: Store samples in the dark at -70°C or -80°C [2]. Use acidic conditions (e.g., 5% acetic acid, 0.1% formic acid) during extraction to stabilize glycoalkaloids [3] [1]. |
| Enzymatic Metabolism | This compound is metabolized in the body, primarily by the CYP2D6 enzyme [2]. Enzymatic activity in serum post-collection could alter metabolite levels. Solution: Centrifuge blood promptly to separate serum/plasma from cells and freeze immediately to halt enzyme activity. |
| Low Recovery & Matrix Effects | Incomplete extraction and ion suppression/enhancement from the sample matrix can affect accuracy. Solution: Use a structurally similar internal standard (e.g., tomatidine). Validate the SPE protocol for recovery and perform matrix effect studies during method validation [1]. |
What is the relevance of this compound in human biomonitoring? this compound, derived from the consumption of potatoes, has been identified as a sensitive and specific dietary biomarker for the activity of the CYP2D6 enzyme. This enzyme is critical for the metabolism of many drugs, and its activity can vary greatly between individuals [2].
Why is LC-MS the preferred method for this analysis? LC-MS/MS offers high sensitivity and specificity, allowing for the accurate quantification of low levels of this compound and its metabolites in complex biological matrices like blood or plasma, which is essential for reliable pharmacokinetic or biomarker studies [3] [4] [1].
What is a major genetic factor affecting this compound metabolite levels? The CYP2D6 gene is highly polymorphic. Individuals who are genetically "poor metabolizers" have significantly higher plasma levels of this compound because they cannot efficiently convert it to its metabolites [2].
Solanidine is a nitrogen-containing steroidal alkaloid found in potatoes. Recent research has identified it and its metabolites as sensitive and specific dietary biomarkers for CYP2D6 enzyme activity [1].
The diagram below illustrates the this compound metabolism pathway and the key experimental finding regarding CYP2D6 inhibition.
The following table summarizes quantitative data on how CYP2D6 inhibitors affect this compound and its metabolite levels in vivo.
| Inhibitor / Condition | Effect on this compound & Metabolites | Study Details / Population |
|---|---|---|
| Paroxetine (potent inhibitor) | Decreased formation of SSDA (M1) metabolite [2]. | Observation from a metabolomics study. |
| Fluoxetine (potent inhibitor) | Decreased formation of SSDA (M1) metabolite [2]. | Observation from a metabolomics study. |
| Concomitant use of CYP2D6 substrates/inhibitors | Significantly lowers the this compound-derived enzyme activity score by 0.53 points per additional inhibitor/substrate [3]. | Geriatric patients (median age 83) taking a median of 15 medications. |
Here are detailed methodologies for key experiments investigating the effect of inhibitors on this compound metabolism.
This protocol is used to confirm CYP2D6's role and screen for potential inhibitory effects of new compounds [1] [4].
This method uses this compound metabolism to detect phenoconversion (genotype-phenotype mismatch) in patients taking multiple medications [3].
Issue: Low or Undetectable this compound in Samples Solution: Ensure study participants have consumed potatoes in their diet. Consider population dietary habits during subject recruitment [1].
Issue: High Variability in Metabolic Ratios Solution: Control for known factors; use the SSDA/Solanidine ratio, which shows excellent correlation with CYP2D6 activity and is less influenced by absolute dietary intake [6] [3].
Issue: Confirming CYP2D6 Specificity of Inhibition Solution: In vitro, use a recombinant CYP panel (rCYP). Incubate this compound with individual CYP enzymes (CYP2D6, 3A4, etc.) with and without inhibitor. Inhibition primarily in the CYP2D6 well confirms specificity [1] [4].
This compound metabolism serves as a powerful tool for various research applications.
| Question | Potential Cause & Solution |
|---|
| Low extraction yield of solanidine | • Cause: Inefficient extraction method or solvent system. Use of heat leading to degradation [1]. • Solution: Use acidified methanol or ethanol for better recovery. For a high-throughput approach, use a Geno/Grinder for simultaneous, rapid (5-minute) extraction [2]. | | Poor chromatographic separation | • Cause: Suboptimal mobile phase or column condition. • Solution: Use a C18 reverse-phase column. For LC-MS, a mobile phase of acetonitrile/water with 0.1% formic acid is effective. A gradient from 28% to 32% acetonitrile over 30 minutes can well resolve this compound, α-solanine, and α-chaconine [1]. | | Inconsistent quantification results | • Cause: Matrix interference or instrument drift. • Solution: Use Internal Standards (IS). Tomatine is a suitable IS for LC-MS, while veratraldehyde can be used for HPLC-UV methods [3] [1]. | | High background noise in mass spectrometry | • Cause: Co-extracted compounds from the sample matrix. • Solution: Implement a clean-up step using Solid-Phase Extraction (SPE) with C18 cartridges. Wash with 10% methanol before eluting the glycoalkaloids with pure methanol [1]. |
| Aspect | Method 1: Acid-Base Extraction & HPLC-UV [3] | Method 2: High-Throughput Extraction & UHPLC-MS/MS [2] | Method 3: LC-MS Quantification [1] |
|---|---|---|---|
| Sample Prep | Powdered plant material dried at 45°C [3]. | Fresh tissue homogenized (e.g., 5g diced tomato) [2]. | Protein isolate or powdered plant material [1]. |
| Extraction | Maceration with acidic ethanol (80%); uses acid-base partitioning for purification [3]. | High-speed grinding with methanol in a Geno/Grinder (5 min, 1400 RPM) [2]. | Shaking with 5% acetic acid, followed by SPE clean-up [1]. |
| Clean-up | Liquid-liquid partitioning based on pH change [3]. | Centrifugation and filtration [2]. | Solid-Phase Extraction (SPE) with C18 cartridges [1]. |
| Analysis | HPLC-UV with C18 column and isocratic elution (Acetonitrile/Phosphate buffer) [3]. | UHPLC-MS/MS with C18 BEH column; acetonitrile/water + 0.1% formic acid gradient [2]. | LC-MS with C18 column; acetonitrile/water + 0.1% formic acid gradient [1]. |
| Detection | UV detection at 200 nm [3]. | Tandem Mass Spectrometry (MS/MS) for high selectivity and sensitivity [2]. | Single Mass Spectrometry (MS) in Single Ion Monitoring (SIM) mode [1]. |
| Internal Standard | Veratraldehyde [3]. | Alpha-solanine, this compound [2]. | Tomatine [1]. |
| Key Application | Quantifying this compound-glycosides (solamargine/solasonine) in plant biomass [3]. | Rapid, comprehensive profiling of multiple steroidal glycoalkaloids [2]. | Precise quantification of α-solanine, α-chaconine, and this compound in complex protein isolates [1]. |
The following diagram outlines a general consolidated workflow for extracting and analyzing this compound from biological samples, integrating key steps from the referenced methods:
To choose the right analytical technique, use this decision pathway based on your equipment and goals:
The table below summarizes the primary challenges and proposed solutions for using solanidine as a CYP2D6 biomarker.
| Challenge/Limitation | Impact on Experiment | Recommended Mitigation Strategy | Key References |
|---|
| Pre-analytical Variability: Sample collection tube type and storage duration can affect analyte stability [1]. | Potential for inaccurate this compound and metabolite measurements, leading to phenotype misclassification. | Avoid using gel separator tubes for blood collection. Limit sample storage time before processing. Establish and validate peak area variability limits for your lab [1]. | [1] | | Dietary Variation: Potato intake directly influences baseline this compound levels [2]. | Low or absent this compound in plasma from individuals with low potato consumption, making phenotyping impossible. | Confirm detectable levels of this compound and its metabolites before phenotyping. Consider standardizing potato intake before sampling (though this may not be practical). | [2] | | Drug Interference: Co-medications may interfere with the analytical detection of this compound or its metabolites [1]. | Altered metabolic ratios, potentially leading to incorrect CYP2D6 activity assessment. | Document all patient medications. Validate your analytical method for specificity in the presence of common drugs. [1] | [1] | | Biomarker Specificity: this compound is metabolized primarily by CYP2D6, but CYP3A4/5 plays a minor role [3]. | In rare cases, strong CYP3A4/5 inhibition could affect the metabolic ratio, slightly reducing specificity. | This is a minor concern, but be aware when testing patients on strong CYP3A4/5 inhibitors like clarithromycin or ritonavir. | [3] |
This protocol outlines the key steps for determining CYP2D6 activity by measuring the ratio of this compound metabolites to this compound in human serum or plasma [3] [4] [1].
m/z 414) to the this compound parent compound (m/z 398).The experimental workflow from sample collection to data analysis can be visualized as follows:
Understanding the metabolic pathway is crucial for interpreting your results. This compound is metabolized almost exclusively by the CYP2D6 enzyme.
This compound is a dietary alkaloid from potatoes whose metabolism is primarily mediated by the CYP2D6 enzyme. Measuring this compound and its metabolites, particularly 3,4-seco-solanidine-3,4-dioic acid (SSDA), in plasma provides a non-invasive method to determine an individual's CYP2D6 metabolic phenotype [1] [2]. This is crucial for personalized drug dosing, as CYP2D6 metabolizes about 25% of commonly used drugs [1].
The table below summarizes the core metabolites and their performance in identifying different CYP2D6 metabolizer statuses.
| Metabolite/ Ratio | Key Performance Insight | Association with CYP2D6 Phenotype |
|---|---|---|
| This compound | Plasma concentration is highly sensitive to CYP2D6 activity [2]. | 1887% higher in gPMs, 74% higher in gIMs, and 35% lower in gUMs compared to gNMs [2]. |
| SSDA/Solanidine Ratio | Correlates significantly with genotype-derived activity scores; clearly identifies poor metabolizers [1]. | Shows even stronger association with CYP2D6 phenotypes than this compound alone; excellent performance in ROC/PR curve analysis [2]. |
| m/z 430/Solanidine Ratio | Another strong biomarker for CYP2D6 activity [2]. | Shows performance comparable or superior to the SSDA/solanidine ratio in identifying gPM, gIM, and gUM groups [2]. |
Here is a detailed methodology for detecting this compound and its metabolites, compiled from recent studies [1] [2].
The table below outlines common problems and their solutions to improve detection sensitivity.
| Issue | Potential Cause | Troubleshooting Action |
|---|---|---|
| Low Signal Intensity | Inefficient metabolite extraction or ion suppression. | Ensure protein precipitation with ice-cold acetonitrile is thorough. Check for matrix effects by analyzing post-column infused standards. |
| Poor Chromatographic Separation | Suboptimal LC conditions for the analytes. | Utilize both RP and HILIC methods to improve separation of this compound and its metabolites, which may have different polarities. |
| Inconsistent Results | Enzyme activity altered by concurrent medication (phenoconversion). | Document all patient medications. Use the SSDA/solanidine ratio, which has been validated in highly medicated geriatric cohorts [1]. |
| Inability to Identify gIM/gUM | Insufficient sensitivity of a single biomarker. | Use the SSDA/Solanidine or m/z 430/Solanidine metabolic ratios, which show superior sensitivity and specificity for intermediate and ultrarapid metabolizers [2]. |
The following diagram illustrates the complete end-to-end process for this compound-based CYP2D6 phenotyping.
Diagram 1: End-to-end workflow for CYP2D6 phenotyping using this compound biomarkers.
The relationship between metabolic ratios and the resulting phenotype is key to interpretation, as shown in the following logic diagram.
Diagram 2: Phenotype identification logic based on the SSDA/Solanidine metabolic ratio.
Proper collection and storage are critical for obtaining reliable solanidine measurements. The table below summarizes the key conditions and potential issues.
| Factor | Recommended Condition | Potential Issue & Reference |
|---|---|---|
| Sample Type | Serum, plasma (Li-Heparin [1]), whole blood [2], hemolyzed blood [3] | Hemolyzed blood is a viable matrix for CYP2D6 phenotyping [3]. |
| Collection Tube | Standard tubes (e.g., without gel separator) | Gel separator tubes can affect this compound and OH-solanidine levels after 2 or more days of storage [3]. |
| Pre-processing Temperature | Keep samples on ice or at 4°C during preparation [1]. | Not specified in search results. |
| Long-term Storage | -70°C or -80°C [1] | Not specified in search results. |
| Extract Stability | Final sample extract in autosampler; stable for at least 7 days [3]. | Not specified in search results. |
The choice of sample preparation method depends on your sample matrix and analytical goals. Below are two validated protocols.
This quick method is used to phenotype CYP2D6 activity by measuring the ratio of OH-solanidine to this compound [3].
SPE provides a cleaner extract and is suitable for quantifying absolute levels of this compound and its glycosides (like α-solanine) in complex matrices like whole blood [4] [2].
This workflow can be visualized as follows:
For precise quantification, the following LC-MS/MS parameters have been successfully used. The table below consolidates methods from different sample types.
| Parameter | Method for CYP2D6 Phenotyping (Serum) [3] | Method for Glycoalkaloid Quantification (Whole Blood) [2] | Method for Potato Extracts [4] |
|---|---|---|---|
| Instrument | UHPLC-HRMS | UHPLC-MS/MS | LC-ESI/MS (Single Quad) |
| Column | Not specified in search results | Kinetex XB-C18 (100 x 2.1 mm, 2.6 µm) | Kinetex C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Not specified in search results | 10 mM ammonium formate + 0.1% formic acid in water | 0.1% Formic acid in water |
| Mobile Phase B | Not specified in search results | 10 mM ammonium formate + 0.1% formic acid in methanol | 0.1% Formic acid in acetonitrile |
| Gradient | Not specified in search results | 5-95% B (0-7 min), hold (7-8.5 min) | 28-45% B (0-20 min), 45-90% B (20-21 min) |
| Ionization | Not specified in search results | ESI+ | ESI+ |
| Detection | High-Resolution MS | Tandem MS (MRM) | Single Ion Monitoring (SIM) |
Q1: Why are my this compound levels unexpectedly low or undetectable?
Q2: What can cause variability in the OH-solanidine to this compound ratio?
Q3: How can I improve my peak shape and sensitivity?
For any analytical method, you must establish and document a set of validation parameters to ensure your results are reliable. The table below summarizes the core parameters you need to check for a this compound assay, based on standard guidelines like those from ICH and USFDA [1] [2] [3].
| Parameter | Objective | Typical Acceptance Criteria (from literature) | | :--- | :--- | :--- | | Selectivity/Specificity | Confirm the method can distinguish this compound from other compounds (e.g., α-solanine, α-chaconine). | No interference from other glycoalkaloids or matrix components at the retention time of this compound [2] [3]. | | Linearity & Range | Verify the detector response is proportional to this compound concentration. | A linear correlation coefficient of >0.995 is typically required [4] [3]. | | Accuracy | Measure how close the results are to the true value. | Reported as % recovery. For this compound in potato protein, recovery can be 82-106% [4]. | | Precision | Repeatability (intra-day) & Intermediate Precision (inter-day) | RSD for repeatability should generally be <10% [3]. | | Limit of Detection (LOD) | The lowest amount of this compound that can be detected. | Determined from the analytical curve. Specific values depend on the instrument and sample prep [1]. | | Limit of Quantification (LOQ) | The lowest amount of this compound that can be quantified with acceptable accuracy and precision. | For an HPLC-MS/MS method, an LOQ of 2 ng/mL has been achieved [3]. |
Different research groups have developed and validated methods for this compound in various matrices. The following table provides specific examples you can use for reference.
| Analytical Technique | Sample Matrix | Key Method Details | Performance |
|---|
| LC-MS (Single Quadrupole, SIM) [4] | Potato protein powder | Extraction: 5% acetic acid, SPE purification (Oasis HLB). Column: C18 (250 x 4.6 mm, 5 µm). Mobile Phase: 0.1% Formic acid & ACN. | Recovery: 82-106% Linearity: >0.995 | | UHPLC-MS/MS [2] | Potato peels | Extraction: Pressurized liquid extraction with 2-propanol. Column: Reversed-Phase (C18). Detection: Tandem Mass Spectrometry. | A "comprehensive validated method" per USFDA guidelines. | | HPLC-MS/MS [3] | Potato peel extracts | Detection: Positive electrospray ionization. Mass Transition: 398.3 → 98.1 m/z for this compound. Internal Standard: Fexofenadine. | LOQ: 2 ng/mL Linearity Range: 2–100 ng/mL Precision RSD: <10% |
Here is a generalized step-by-step workflow for the extraction and analysis of this compound from a solid sample, synthesized from the methods examined [4] [2].
Here are answers to frequently encountered problems when developing and running a this compound assay.
Q1: Why am I getting low recovery of this compound during extraction?
Q2: My chromatogram shows peak tailing or poor resolution for this compound. What should I do?
Q3: The signal intensity in the mass spectrometer is unstable or lower than expected.
Q4: How can I be sure I'm accurately quantifying this compound and not its metabolites?
The table below outlines the primary factors that can cause variation in Solanidine Metabolite Ratios (SMRs), which are used to phenotype CYP2D6 enzyme activity.
| Factor Category | Specific Factor | Impact on CYP2D6 Activity & SMR | Key Citations |
|---|---|---|---|
| Genetic Variation | Poor Metabolizer (PM) Genotype | 1887% higher plasma this compound in gPM vs. gNM; SMR drastically reduced [1] | [1] |
| Intermediate (IM) / Ultrarapid (UM) | gIM: 74% higher this compound; gUM: 35% lower than gNM [1] | [1] | |
| Pharmacological (Phenoconversion) | CYP2D6 Inhibitors (e.g., Paroxetine) | ~95% inhibition of this compound metabolism in vitro; lowers SMR [1] | [2] [1] |
| CYP2D6 Substrates (Polypharmacy) | Competitive inhibition; each additional substrate/inhibitor lowers Activity Score by 0.53 points [2] | [2] | |
| Patient Demographics | Geriatric & Multimorbid Patients | High polypharmacy and comorbidity burden increase phenoconversion risk [2] | [2] |
| Analytical Methodology | Metabolic Ratio (MR) Calculation | SSDA/Solanidine and 4-OH-Solanidine/Solanidine ratios show superior performance over this compound alone [2] [1] | [2] [1] |
This table provides quantitative data on the sensitivity and specificity of this compound and its metabolites as biomarkers for CYP2D6 activity.
| Measurement | Performance / Validation Result | Context & Significance | Key Citations |
|---|---|---|---|
| This compound (Plasma) | 1887% higher in gPM vs gNM | Confirms this compound accumulation when CYP2D6 activity is absent [1] | [1] |
| SSDA/Solanidine MR | Strongest predictor for identifying gPM, gIM, and gUM phenotypes | More robust than this compound concentration alone [1] | [2] [1] |
| In Vitro Inhibition | 95% inhibition of metabolism by paroxetine (CYP2D6 inhibitor) | Confirms high specificity of this compound for CYP2D6 [1] | [1] |
| Enzyme Contribution | Metabolism primarily by CYP2D6, minor role for CYP3A4/5 | Explains high specificity and minor residual metabolism in PMs [1] | [1] |
Here are detailed methodologies for key experiments, as cited in the literature.
This protocol is adapted from the geriatric cohort study [2].
This protocol is based on the specificity study [1].
The following diagram illustrates the logical workflow for conducting a this compound metabolite ratio study, from patient selection to data interpretation.
Q1: We have a patient with a normal CYP2D6 genotype, but their SMR indicates poor metabolic activity. What is the most likely cause? A: This is a classic case of phenoconversion [2]. The most common cause is concurrent use of a CYP2D6 inhibitor (e.g., paroxetine, fluoxetine) or multiple CYP2D6 substrates that cause competitive inhibition. Review the patient's complete medication list against a reference table like the Flockhart Table [2].
Q2: Which is a more reliable biomarker: this compound concentration alone or the metabolic ratio? A: The metabolic ratio (SSDA/Solanidine) is significantly more reliable [2] [1]. While this compound concentration alone is informative, the ratio is a more robust indicator of enzyme function because it directly measures the conversion of substrate to product, normalizing for variations in dietary intake and absorption.
Q3: Our lab is new to this. What is the critical step to ensure accurate SMR results? A: The most critical step is proper sample handling and processing [2]. Plasma must be separated by centrifugation at 4°C and stored frozen at -20°C or lower immediately after collection to prevent degradation of analytes and ensure the stability of the metabolites prior to LC-MS/MS analysis.
For researchers, the methodological details and specific performance metrics are critical. The following table consolidates this information from pivotal studies.
| Study Component | Description | Key Quantitative Findings |
|---|---|---|
| Sample Processing | Blood samples (plasma/serum) are collected and analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to quantify solanidine and its metabolites (e.g., M414/SSDA) [1] [2]. | The metabolic ratio (MR) of M414/Solanidine is the primary output. In PMs, this ratio is significantly lower [2]. |
| Phenoconversion Quantification | In a geriatric cohort, the number of concomitant CYP2D6 substrate/inhibitor drugs was recorded. The this compound MR was used to calculate a shift from the genotype-predicted Activity Score (AS) [1]. | Each additional CYP2D6 substrate/inhibitor significantly lowered the expected AS by 0.53 points in patients with functional CYP2D6 genes, demonstrating measurable phenoconversion [1]. |
| Performance Validation | In a study of 839 genotyped patients, ROC analysis was performed on the test cohort to determine optimal MR thresholds. These thresholds were then validated in a separate cohort [2]. | The M414/Solanidine MR achieved 100% Positive Predictive Value (PPV) and 100% Negative Predictive Value (NPV) for identifying CYP2D6 poor metabolizers in the validation cohort [2]. |
| Sensitivity Analysis | This compound and metabolite levels were compared across different genotype-predicted phenotype groups in 356 healthy volunteers [3]. | Plasma this compound concentration was 1887% higher in genetically poor metabolizers (gPM) compared to normal metabolizers (gNM). The metabolite/solanidine ratios showed even stronger discriminatory power [3]. |
The relationship between genotype, phenoconversion, and the final phenotype measured by the this compound biomarker can be visualized as follows. The this compound metabolic ratio directly reflects the "Final Functional Phenotype," capturing the net effect of all influencing factors.
For your research and drug development work, the choice between these methods should be guided by the specific clinical or research question:
| Feature | Solanidine | α-Solanine | α-Chaconine |
|---|---|---|---|
| Chemical Relation | Aglycone (core steroid structure) [1] [2] [3] | Glycoside of this compound (Gal-Glc-Rha) [1] [2] | Glycoside of this compound (Glc-Rha-Rha) [1] [2] |
| Acute Toxicity (Synopsis) | Less toxic than the glycosides [1] | Highly toxic; less potent than α-chaconine alone [2] | Highly toxic; most potent single compound [2] |
| Synergistic Effect | Not applicable | Potent inhibition when combined with α-chaconine [4] [2] | Potent inhibition when combined with α-solanine [4] [2] |
| Inhibition of Acetylcholinesterase | Not a primary mechanism [1] | Inhibits activity [1] [5] [4] | Inhibits activity [1] [5] [4] |
| Cellular Membrane Disruption | Information lacking | Disrupts integrity; synergistic with α-chaconine [5] [4] | Disrupts integrity; synergistic with α-solanine [5] [4] |
| Induction of Apoptosis | Information lacking | Triggers via mitochondrial membrane potential change, Ca²⁺ release [6] [3] | Information lacking |
For research and development purposes, the key experimental findings and methodologies related to these toxicities are detailed below.
Cytotoxicity and Synergistic Effect: In vitro experiments show that α-solanine and α-chaconine are potent cytotoxins that rapidly induce cell lysis [5]. When these two compounds act together, their cytotoxic potency increases significantly, demonstrating a clear synergistic effect on disrupting the cell membrane [5] [4]. One study on snails showed that while α-chaconine had a greater feeding-inhibition effect than α-solanine alone, a mixture of the two had a significantly higher deterrent effect than either compound on its own [4] [2].
Mechanism of Apoptosis Induction (for α-Solanine)
Enzymatic Deglycosylation Pathway
The toxicity of α-solanine and α-chaconine involves multiple pathways, which are summarized in the diagram below.
The available data, particularly from in vitro and animal studies, provides a strong foundation for understanding the relative toxicity and mechanisms of these compounds.
For Drug Development Professionals: The synergistic cytotoxicity of α-solanine and α-chaconine is a critical consideration [5] [4]. Furthermore, the identified microbial enzymes (RhaA, GluA) that efficiently deglycosylate these SGAs to this compound present a potential tool for detoxification or for producing this compound as a starting material for further synthesis [7].
For Researchers & Scientists: The biosynthetic pathway of potato SGAs has been elucidated, revealing a key divergence from spirosolane-type alkaloids due to the enzyme DPS (Dioxygenase for Potato Solanidane synthesis) [8]. This opens avenues for genetic strategies to control SGA profiles in crops.
The following tables consolidate key findings from major validation studies. The M414/Solanidine and M444 (SSDA)/Solanidine ratios consistently show the strongest performance for identifying CYP2D6 poor metabolizers (PMs).
| Study Population | Sample Size | Key Metabolite Ratios | Performance in Poor Metabolizers (PMs) | Correlation with Genotype |
|---|---|---|---|---|
| Mixed Psychiatric Patients [1] | 839 | M414/Solanidine | Sensitivity: 0.98, Specificity: 1.00, PPV/NPV: 100% [1] | Strong correlation; accurately predicted PM phenotype [1] |
| Finnish Volunteers [2] | 356 | SSDA (M444)/Solanidine | Plasma this compound was 1887% higher in gPMs vs. gNMs [2] | Strong association with CYP2D6 phenotype classes [2] |
| Geriatric, Multimorbid Patients [3] | 88 | SSDA (M444)/Solanidine | Clearly identified poor metabolizers [3] | Significant correlation with activity score; detected phenoconversion [3] |
| Risperidone-Treated Patients [4] | 229 | SSDA (M444)/Solanidine | N/A | Strong correlation with risperidone metabolism (ρ > 0.6) [4] |
| Metabolite Ratio | Primary Enzyme | Key Findings and Advantages |
|---|---|---|
| SSDA (M444) / this compound [2] [4] [5] | CYP2D6 (primarily), with minor CYP3A4/5 contribution [2] | Strongest correlation with risperidone metabolism [4]; Identified as 3,4-seco-solanidine-3,4-dioic acid (SSDA) [5] |
| M414 / this compound [1] | CYP2D6 [1] | Excellent predictor of CYP2D6 PM phenotype with high sensitivity and specificity [1] |
The validation of this compound as a biomarker primarily relies on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to measure the analyte levels in blood plasma or serum.
The following diagram illustrates the logical workflow and key relationships in validating this compound as a CYP2D6 biomarker, from sample collection to clinical application.
The core relationship is established by measuring specific metabolic ratios. For this compound, this is typically a Metabolite-to-Solanidine ratio (MR), while for risperidone, it is the 9-hydroxyrisperidone-to-risperidone ratio.
The following table summarizes the key findings from pivotal studies investigating this correlation:
| Study Population | Key Metric (this compound) | Correlation with Risperidone Metabolism | Statistical Significance | Citation |
|---|---|---|---|---|
| 229 patients on risperidone therapy | Various MRs (M402, M414, M416, M440, M444) | Positive correlation with 9-hydroxyrisperidone-to-risperidone ratio (ρ > 0.6) | P < .0001 for all MRs [1] | |
| 229 patients on risperidone therapy | M444-to-solanidine MR | Strongest correlation in patients with functional CYP2D6 (activity scores 1-1.5); ρ = 0.72-0.77 | P < .0001 [1] | |
| 356 healthy Finnish volunteers | Plasma this compound concentration | 1887% higher in genetically poor metabolizers (gPM) vs. normal metabolizers (gNM) | P = 1.88 × 10-11 [2] | |
| 356 healthy Finnish volunteers | Plasma this compound concentration | 74% higher in intermediate metabolizers (gIM) vs. gNM | P = 6.40 × 10-4 [2] | |
| 839 patients with known CYP2D6 genotype | M414-to-solanidine MR | Excellent prediction of CYP2D6 Poor Metabolizer (PM) phenotype | Sensitivity: 0.98; Specificity: 1.00 [3] |
The robustness of the correlation data stems from rigorous and reproducible experimental methods used across multiple laboratories.
This methodology is typically applied to human plasma or serum samples, often obtained from subjects during routine therapeutic drug monitoring (TDM) [1] [3].
This method runs in parallel or is part of the same TDM panel to assess CYP2D6 activity [1] [5].
The experimental workflow from sample collection to data analysis is visualized below.
The correlation is driven by a shared metabolic pathway and has concrete applications in personalized medicine.
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